Thalidomide-O-C6-COOH
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyheptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O7/c23-15-10-9-13(18(26)21-15)22-19(27)12-6-5-7-14(17(12)20(22)28)29-11-4-2-1-3-8-16(24)25/h5-7,13H,1-4,8-11H2,(H,24,25)(H,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATNDOUDCIVVSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Thalidomide-O-C6-COOH in Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Thalidomide-O-C6-COOH, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). By delving into its molecular interactions, the broader context of the ubiquitin-proteasome system, and the experimental methodologies used for its characterization, this document serves as a detailed resource for professionals in the field of targeted protein degradation.
Introduction: Hijacking the Cellular Machinery for Therapeutic Gain
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide (B1683933) core, which is known to bind to the Cereblon (CRBN) protein, and a C6 carboxylic acid linker. This molecule is a fundamental component in the construction of PROTACs, which are heterobifunctional molecules designed to selectively eliminate target proteins from cells.
Unlike traditional enzyme inhibitors that merely block a protein's activity, PROTACs physically remove the protein by coopting the cell's natural protein disposal system, the ubiquitin-proteasome pathway. This offers a powerful strategy to target proteins that have been historically considered "undruggable."
The Central Mechanism: A Tripartite Alliance for Degradation
The primary mechanism of action of a PROTAC incorporating this compound involves the formation of a ternary complex between the target Protein of Interest (POI), the PROTAC itself, and the E3 ubiquitin ligase complex.
The key steps are as follows:
-
Binding to Cereblon (CRBN): The thalidomide moiety of the PROTAC binds to Cereblon (CRBN), which is the substrate receptor of the Cullin-RING E3 ubiquitin ligase complex CRL4CRBN.[1]
-
Recruitment of the Target Protein: The other end of the PROTAC, which features a ligand specific to a Protein of Interest (POI), simultaneously binds to its target.
-
Formation of a Ternary Complex: This dual binding brings the POI into close proximity with the CRL4CRBN E3 ligase complex.
-
Ubiquitination: The E3 ligase then facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and targeted by the 26S proteasome, a large protein complex that degrades ubiquitinated proteins into smaller peptides.
-
Recycling: The PROTAC molecule is then released and can engage in another cycle of degradation.
This catalytic mode of action allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Quantitative Data on Binding and Degradation
While specific quantitative data for this compound is not extensively available in public literature, the binding affinities of the parent molecule, thalidomide, and its derivatives to CRBN, as well as the degradation performance of PROTACs with similar linkers, provide valuable benchmarks.
Table 1: Binding Affinities of Thalidomide and its Analogs to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) | Assay Method | Reference |
| Thalidomide | ~1.0 µM | Isothermal Titration Calorimetry (ITC) | [2] |
| Lenalidomide | ~0.3 µM | Isothermal Titration Calorimetry (ITC) | [2] |
| Pomalidomide | ~0.1 µM | Isothermal Titration Calorimetry (ITC) | [2] |
Table 2: Representative Degradation Potency of a Thalidomide-Based PROTAC
Data presented is for a representative BRD4-targeting PROTAC with a PEG linker and a thalidomide-based ligand.
| Parameter | Value | Description |
| DC50 | 1.8 nM | The concentration of the PROTAC required to degrade 50% of the target protein. |
| Dmax | >95% | The maximum percentage of target protein degradation achieved. |
Experimental Protocols
The characterization of PROTACs involving this compound relies on a suite of well-established experimental protocols to assess binding, degradation, and cellular effects.
PROTAC Synthesis using this compound
This protocol outlines a general method for conjugating a ligand for a protein of interest (POI-ligand) to this compound.
Materials:
-
This compound
-
POI-ligand with a suitable functional group for conjugation (e.g., an amine)
-
Coupling agents (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add the coupling agent (e.g., HATU) and the base (e.g., DIPEA) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the POI-ligand to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the final PROTAC.
Western Blot for Protein Degradation Assessment
This is a standard assay to quantify the reduction in the levels of the target protein.[3]
Materials:
-
Relevant cell line expressing the POI
-
PROTAC synthesized with this compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare lysates with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for CRBN Engagement
This assay is used to measure the binding affinity of the PROTAC to CRBN in a cellular environment.[4][5]
Materials:
-
Tagged CRBN protein (e.g., His-tagged)
-
Fluorescently labeled antibody against the tag (e.g., Terbium-cryptate labeled anti-His)
-
Fluorescently labeled tracer that binds to CRBN (e.g., a fluorescent thalidomide analog)
-
PROTAC synthesized with this compound
-
Assay buffer
Procedure:
-
Prepare serial dilutions of the PROTAC.
-
In a microplate, add the tagged CRBN protein, the fluorescently labeled antibody, and the fluorescent tracer.
-
Add the diluted PROTAC to the wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader. The signal is generated when the donor (on the antibody) and acceptor (on the tracer) are in close proximity. The PROTAC will compete with the tracer for binding to CRBN, leading to a decrease in the FRET signal.
-
Plot the FRET ratio against the PROTAC concentration to determine the IC50 value, which can be used to calculate the binding affinity (Ki).
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows involved in the action of this compound-based PROTACs.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Caption: Experimental workflow for TR-FRET assay.
Conclusion
This compound is a versatile and indispensable tool in the development of PROTACs. Its ability to effectively recruit the CRBN E3 ligase provides a robust platform for the targeted degradation of a wide array of disease-relevant proteins. A thorough understanding of its mechanism of action, coupled with rigorous experimental validation using the protocols outlined in this guide, is essential for the successful design and optimization of novel protein degraders. While the field of targeted protein degradation is rapidly evolving, the fundamental principles governing the action of thalidomide-based PROTACs remain a cornerstone of this innovative therapeutic modality.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cereblon-mediated degradation of the amyloid precursor protein via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Thalidomide-O-C6-COOH in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of therapeutic intervention, the paradigm is shifting from mere inhibition to the targeted degradation of disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, offering a novel modality to eliminate specific proteins from the cellular environment. This technical guide provides an in-depth exploration of Thalidomide-O-C6-COOH, a key building block in the synthesis of PROTACs, designed for researchers, scientists, and drug development professionals. We will delve into its core function, provide detailed experimental protocols, present quantitative data for analogous compounds, and visualize the intricate biological pathways and experimental workflows involved in its application.
This compound is a synthesized E3 ligase ligand-linker conjugate. It incorporates the thalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase and a 6-carbon carboxylic acid linker.[1] This bifunctional molecule serves as a crucial starting material for the construction of PROTACs. The thalidomide (B1683933) moiety acts as the E3 ligase "handle," while the terminal carboxylic acid provides a reactive site for conjugation to a ligand targeting a specific protein of interest (POI).
Core Function: A Cereblon-Recruiting Moiety for PROTAC Synthesis
The fundamental role of this compound in research is to serve as a precursor for the synthesis of CRBN-recruiting PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[2] They consist of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.
The thalidomide component of this compound binds to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[2] By tethering a POI-binding ligand to this compound, the resulting PROTAC can induce the formation of a ternary complex between the POI and the CRBN E3 ligase machinery. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.
Data Presentation: Efficacy of Thalidomide-Based PROTACs
Table 1: Degradation Potency of a CRBN-Based BRD4 PROTAC
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 (Pomalidomide-based) | BRD4 | Burkitt's Lymphoma (BL) cells | < 1 | > 90 |
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation.
Table 2: Comparative Degradation Data for BET-Targeting PROTACs
| PROTAC Type | Target | Cell Line | DC50 (nM) | Dmax (%) |
| CRBN-based (e.g., ARV-825) | BRD4 | Various Cancer Cell Lines | < 10 | > 90 |
| VHL-based | BRD4 | Various Cancer Cell Lines | < 10 | > 90 |
Experimental Protocols
Synthesis of a BRD4-Targeting PROTAC via Amide Coupling
This protocol outlines a general method for the conjugation of this compound to a JQ1 analogue (a known BRD4 ligand) containing a primary amine, via an amide bond formation.
Materials and Reagents:
-
This compound
-
Amine-functionalized JQ1 analogue
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
HPLC-grade water and acetonitrile
-
TLC plates
-
LC-MS system
Procedure:
-
Reagent Preparation:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF to a concentration of 0.1 M.
-
In a separate vial, dissolve the amine-functionalized JQ1 analogue (1.1 equivalents) in anhydrous DMF.
-
Prepare a solution of HATU (1.2 equivalents) in anhydrous DMF.
-
-
Reaction Setup:
-
To the solution of this compound, add DIPEA (3.0 equivalents).
-
Add the HATU solution to the carboxylic acid/DIPEA mixture and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the solution of the amine-functionalized JQ1 analogue to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 5-10% MeOH in DCM) or by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the reaction mixture with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
-
Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
This protocol details the steps to quantify the levels of a target protein (e.g., BRD4) following treatment with a synthesized PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., human colon cancer cells for BRD4)
-
Synthesized PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC for a desired time period (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of the lysates and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal loading, probe the membrane with an antibody against a housekeeping protein.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein band to the intensity of the corresponding housekeeping protein band.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[3]
-
Mandatory Visualizations
Caption: Logical flow of PROTAC synthesis and its mechanism of action.
Caption: Simplified signaling pathway of BRD4 and the impact of its degradation.
Caption: General experimental workflow from PROTAC synthesis to biological evaluation.
Conclusion
This compound is a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. Its straightforward conjugation chemistry, coupled with the well-established role of thalidomide in engaging the CRBN E3 ligase, makes it an attractive tool for researchers in the field of targeted protein degradation. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for the design, synthesis, and evaluation of novel protein degraders with significant therapeutic potential. As the field of targeted protein degradation continues to expand, the strategic use of well-designed chemical tools like this compound will be paramount in unlocking new therapeutic avenues for a host of challenging diseases.
References
An In-depth Technical Guide to Thalidomide-O-C6-COOH: Structure, Properties, and Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-O-C6-COOH is a synthetic E3 ligase ligand-linker conjugate that is integral to the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the well-characterized thalidomide (B1683933) moiety, which serves as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase. The thalidomide core is connected to a six-carbon carboxylic acid linker, providing a versatile attachment point for a ligand that targets a specific protein of interest for degradation. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and biological function of this compound. It also details established experimental protocols for the synthesis of analogous compounds and the evaluation of PROTACs incorporating this E3 ligase ligand, along with representative data from closely related molecules to serve as a benchmark for research and development.
Core Concepts: The Role of this compound in PROTAC Technology
PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[1] They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This compound serves as a foundational building block in the synthesis of CRBN-recruiting PROTACs. The thalidomide moiety acts as the E3 ligase recruiter, specifically binding to the CRBN protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] The C6-COOH linker provides a reactive handle for covalent attachment to a POI ligand, completing the PROTAC structure.
The resulting PROTAC molecule orchestrates the formation of a ternary complex between the target protein and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3]
Structure and Physicochemical Properties
This compound is a derivative of thalidomide functionalized at the 4-position of the phthalimide (B116566) ring with a hexanoic acid linker via an ether linkage.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C20H22N2O7 | [4] |
| Molecular Weight | 402.40 g/mol | [4] |
| CAS Number | 2169266-69-5 | [4] |
| Appearance | Off-white to light yellow solid | [4] |
| Solubility | DMSO: ≥ 100 mg/mL (248.51 mM) | [4] |
| SMILES | O=C(O)CCCCCCOC1=CC=CC(C(N2C(CC3)C(NC3=O)=O)=O)=C1C2=O | [4][5] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [4] |
Quantitative Biological Data (Representative)
While specific quantitative biological data for this compound is not extensively available in the public domain, the following tables provide representative data for the parent thalidomide molecule and PROTACs constructed with similar linkers. This information serves as a valuable benchmark for the expected potency and binding affinity.
Table 2: Binding Affinities of Thalidomide and its Analogs to CRBN
| Compound | Assay Method | Binding Affinity (IC50/Kd) |
| Thalidomide | - | - |
| Lenalidomide | TR-FRET | IC50 = 1.69 µM[2] |
| Pomalidomide | - | - |
| Compound 10a (thalidomide analog) | TR-FRET | IC50 = 4.83 µM[2] |
Table 3: Representative Degradation Efficiency of CRBN-Based PROTACs
| PROTAC | Target Protein | DC50 | Dmax | Cell Line |
| Illustrative PROTAC with C10 linker | BRD4 | - | - | - |
Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein, and Dmax is the maximum percentage of target protein degradation achieved. The data presented are for illustrative purposes and are derived from various published sources on thalidomide-based PROTACs.[6]
Experimental Protocols
Synthesis of this compound (General Protocol)
The synthesis of this compound can be achieved via a Williamson ether synthesis, a common method for forming ether linkages. This protocol outlines the general steps for the synthesis of analogous compounds.
Workflow for Synthesis of this compound
Caption: General synthetic workflow for this compound.
Materials:
-
4-Hydroxythalidomide
-
Ethyl 6-bromohexanoate (B1238239) (or a similar ω-haloalkanoate)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography, HPLC)
Procedure:
-
Etherification:
-
Dissolve 4-Hydroxythalidomide in anhydrous DMF.
-
Add a base such as potassium carbonate or cesium carbonate to the solution.
-
Add ethyl 6-bromohexanoate to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the ethyl ester intermediate.
-
-
Hydrolysis:
-
Dissolve the purified ethyl ester intermediate in a mixture of THF and water.
-
Add an aqueous solution of a base such as lithium hydroxide or sodium hydroxide.
-
Stir the reaction at room temperature until the ester is fully hydrolyzed (monitor by TLC or LC-MS).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to protonate the carboxylic acid.
-
Extract the final product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Further purification can be achieved by recrystallization or preparative HPLC if necessary.
-
Western Blotting for Target Protein Degradation
This protocol is a standard method to assess the efficacy of a PROTAC in degrading the target protein in a cellular context.[3]
Workflow for Western Blot Analysis
Caption: Experimental workflow for Western Blot analysis.
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control. Plot the percentage of protein remaining relative to the vehicle control against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[7]
Cereblon Binding Affinity Assays
Several biophysical and biochemical assays can be employed to quantify the interaction between a thalidomide derivative and CRBN.
4.3.1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a competitive binding assay to determine the IC50 value of a test compound.[2]
Procedure:
-
Prepare a reaction mixture containing a tagged recombinant CRBN protein (e.g., His-tagged), a terbium-labeled anti-tag antibody (donor), and a fluorescently labeled thalidomide analog (acceptor/tracer).
-
Add serial dilutions of this compound to the reaction mixture.
-
Incubate to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal. A decrease in the signal indicates displacement of the fluorescent tracer by the test compound.
-
Plot the TR-FRET ratio against the compound concentration and fit the data to determine the IC50 value.[8]
4.3.2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd).[9]
Procedure:
-
Place a solution of purified CRBN protein in the sample cell of the calorimeter.
-
Load a solution of this compound into the injection syringe.
-
Inject small aliquots of the this compound solution into the CRBN solution.
-
Measure the heat change upon each injection.
-
Plot the heat change against the molar ratio of ligand to protein to determine the Kd.
4.3.3. Surface Plasmon Resonance (SPR)
SPR monitors the binding of a ligand to an immobilized protein in real-time.[9]
Procedure:
-
Immobilize recombinant CRBN protein on the surface of a sensor chip.
-
Flow solutions containing various concentrations of this compound over the chip surface.
-
Monitor the change in the SPR signal to measure the association of the compound.
-
Flow a buffer solution without the compound over the chip to measure the dissociation.
-
Analyze the association and dissociation kinetics to determine the Kd.
Signaling and Mechanism of Action
The primary mechanism of action of a PROTAC utilizing this compound is the induced degradation of a target protein. This is not a direct modulation of a signaling pathway by this compound itself, but rather the hijacking of a fundamental cellular process.
PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-mediated protein degradation.
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its straightforward incorporation into heterobifunctional degraders allows for the targeted degradation of a wide array of proteins. The methodologies and representative data presented in this guide provide a framework for researchers to design, synthesize, and evaluate novel PROTACs for therapeutic and research applications. While specific quantitative data for this particular linker-ligand conjugate is sparse in the public domain, the well-established principles of PROTAC technology and the extensive characterization of similar molecules provide a strong foundation for its successful application in targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Strategic Integration of Thalidomide-O-C6-COOH in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting their function. This is achieved by hijacking the cell's natural ubiquitin-proteasome system. A critical component in the design of many successful PROTACs is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the protein of interest (POI). Thalidomide (B1683933) and its derivatives are well-established ligands for the Cereblon (CRBN) E3 ligase. This technical guide provides an in-depth exploration of Thalidomide-O-C6-COOH, a key building block in the construction of CRBN-recruiting PROTACs, detailing its role, the quantitative evaluation of the resulting degraders, and the experimental protocols necessary for their development and characterization.
This compound is a synthetic E3 ligase ligand-linker conjugate that incorporates the thalidomide-based Cereblon ligand and a 6-carbon alkyl linker with a terminal carboxylic acid.[1][2] This linker provides a versatile attachment point for conjugation to a ligand for a POI, enabling the creation of a heterobifunctional PROTAC molecule.
The Role of this compound in the PROTAC Mechanism
The fundamental role of the thalidomide moiety in a PROTAC is to bind to the CRBN protein, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[3][] This binding event recruits the entire E3 ligase complex to the PROTAC molecule. The other end of the PROTAC, bearing the POI ligand, simultaneously binds to the target protein. This induced proximity results in the formation of a ternary complex: POI-PROTAC-CRBN.
Once this ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The POI becomes polyubiquitinated, marking it for recognition and subsequent degradation by the 26S proteasome. A key advantage of this process is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple POI molecules.
The C6-COOH linker in this compound plays a crucial role in the efficacy of the resulting PROTAC. The length and composition of the linker are critical determinants of the stability and geometry of the ternary complex, which in turn dictates the efficiency of ubiquitination and subsequent degradation. The 6-carbon chain provides flexibility and spatial separation between the CRBN and the POI, which is often necessary to achieve a productive ternary complex conformation. The terminal carboxylic acid allows for versatile chemical conjugation to a variety of functional groups on the POI ligand, typically through amide bond formation.
Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. The key quantitative parameters are:
-
Binding Affinity (Kd): The dissociation constant (Kd) quantifies the binding affinity of the thalidomide moiety to CRBN and the POI ligand to its target. Strong binding is often a prerequisite for efficient degradation.
-
Half-maximal Degradation Concentration (DC50): This is the concentration of the PROTAC that induces 50% degradation of the target protein. A lower DC50 value indicates a more potent PROTAC.
-
Maximum Degradation (Dmax): This represents the maximum percentage of target protein degradation that can be achieved with a given PROTAC.
Representative Quantitative Data
Table 1: Binding Affinity of Thalidomide to Cereblon (CRBN)
| Ligand | E3 Ligase | Binding Affinity (Kd) | Assay Method |
| Thalidomide | CRBN | ~250 nM | Not Specified |
Note: This data is for the parent thalidomide molecule.
Table 2: Representative Degradation Potency of Thalidomide-Based PROTACs
| PROTAC Example | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | BRD4 | Jurkat | <1 | >95 |
| PROTAC A | BTK | Mino | 2.2 | 97 |
| PROTAC B | SHP2 | K562 | 6.02 | >90 |
Note: The data presented are for illustrative purposes and are derived from various published sources on thalidomide-based PROTACs targeting different proteins.
Experimental Protocols
Synthesis of a this compound-based PROTAC
This protocol outlines a general method for conjugating this compound to a POI ligand containing a primary amine via amide bond formation.
Materials:
-
This compound
-
POI ligand with a primary amine
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Reaction vessel and stirring apparatus
-
Purification system (e.g., preparative HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
-
Dissolve the POI ligand and this compound in anhydrous DMF.
-
Add the amide coupling reagents (e.g., HATU and HOBt).
-
Add the organic base (e.g., DIPEA) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water.
-
Purify the crude product by preparative HPLC.
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR.
A solid-phase synthesis approach can also be employed for a more streamlined and high-throughput synthesis of PROTAC libraries.[5]
Western Blotting for Determination of DC50 and Dmax
This is the most common method to quantify the degradation of a target protein.
Materials:
-
Cell line expressing the POI
-
PROTAC of interest
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (typically from 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for the POI and the loading control using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[6][7][8][9]
-
Surface Plasmon Resonance (SPR) for Measuring Binding Affinity (Kd)
SPR is a label-free technique to measure the kinetics of biomolecular interactions in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Purified recombinant CRBN protein
-
This compound or the final PROTAC
-
Running buffer
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified CRBN protein over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the this compound or the PROTAC over the immobilized CRBN surface.
-
Monitor the association and dissociation phases in real-time by measuring the change in the SPR signal (response units).
-
-
Data Analysis:
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for DC50 and Dmax determination.
Caption: Logical relationship in PROTAC design and function.
Conclusion
This compound is a valuable and versatile chemical tool for the development of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its structure, incorporating a well-characterized E3 ligase ligand and a flexible linker with a convenient conjugation point, makes it an attractive choice for researchers aiming to create novel protein degraders. While the specific performance of a PROTAC is highly dependent on the target protein and the chosen POI ligand, the principles and protocols outlined in this guide provide a solid foundation for the design, synthesis, and evaluation of effective this compound-based PROTACs. Rigorous quantitative analysis of binding and degradation is paramount to understanding the structure-activity relationship and ultimately advancing these promising therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. benchchem.com [benchchem.com]
- 5. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ptglab.com [ptglab.com]
- 9. youtube.com [youtube.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. path.ox.ac.uk [path.ox.ac.uk]
- 14. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]
The Advent of a Key PROTAC Building Block: A Technical Guide to the Discovery and Synthesis of Thalidomide-O-C6-COOH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of Thalidomide-O-C6-COOH, a pivotal building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that utilizes the cell's own protein degradation machinery to eliminate disease-causing proteins. This compound serves as a crucial component in many PROTACs, functioning as the E3 ligase-recruiting moiety that specifically engages the Cereblon (CRBN) protein.
Discovery and Rationale
The "discovery" of this compound was not a singular event but rather a product of rational drug design within the burgeoning field of targeted protein degradation. The development of PROTAC technology required modular components to enable the rapid synthesis and evaluation of numerous candidate degraders.[1] Scientists recognized the potential of thalidomide (B1683933) and its analogues as potent binders of the Cereblon E3 ligase.[2]
The key innovation leading to molecules like this compound was the functionalization of the thalidomide core with a linker terminating in a reactive handle, in this case, a carboxylic acid. The six-carbon alkyl chain (-C6-) was chosen to provide a flexible spacer of sufficient length to allow for the formation of a productive ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. The terminal carboxylic acid (-COOH) offers a versatile point of attachment for conjugation to a ligand targeting a specific protein of interest via standard amide bond formation.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the preparation of a functionalized thalidomide precursor, 4-hydroxythalidomide. This is followed by the attachment of the C6-COOH linker, typically via a Williamson ether synthesis, and subsequent deprotection if necessary.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthetic steps involved in the preparation of this compound.
| Step | Starting Materials | Key Reagents | Product | Typical Yield (%) | Typical Purity (%) |
| 1 | 3-Hydroxyphthalic anhydride (B1165640), 3-Aminoglutarimide hydrochloride | Pyridine, Triethylamine (B128534) | 4-Hydroxythalidomide | 60-70 | >95 |
| 2 | 4-Hydroxythalidomide, Ethyl 7-bromoheptanoate | Potassium carbonate, DMF | Ethyl 7-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)heptanoate | 70-80 | >95 |
| 3 | Ethyl 7-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)heptanoate | Lithium hydroxide (B78521), THF/Water | This compound | 85-95 | >98 |
Experimental Protocols
Step 1: Synthesis of 4-Hydroxythalidomide
This procedure is adapted from established methods for the synthesis of thalidomide analogs.
-
Materials: 3-Hydroxyphthalic anhydride, 3-Aminoglutarimide hydrochloride, Pyridine, Triethylamine, Hydrochloric acid (conc.), Ethyl acetate (B1210297), Water.
-
Procedure:
-
To a solution of 3-aminoglutarimide hydrochloride (1 equivalent) in pyridine, add triethylamine (2.2 equivalents) and 3-hydroxyphthalic anhydride (1 equivalent).
-
Heat the reaction mixture to reflux and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture with concentrated HCl to a pH of 2-3.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-hydroxythalidomide as a solid.
-
Step 2: Synthesis of Ethyl 7-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)heptanoate
This step involves a Williamson ether synthesis to couple the linker to the 4-hydroxythalidomide core.
-
Materials: 4-Hydroxythalidomide, Ethyl 7-bromoheptanoate, Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 4-hydroxythalidomide (1 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of ethyl 7-bromoheptanoate (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired ester.
-
Step 3: Synthesis of this compound
The final step is the hydrolysis of the ester to the carboxylic acid.
-
Materials: Ethyl 7-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)heptanoate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve the ester from Step 2 (1 equivalent) in a mixture of THF and water.
-
Add lithium hydroxide (2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with 1N HCl to a pH of 2-3.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.
-
Signaling Pathway and Mechanism of Action
This compound is a key component of a PROTAC, which functions by hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. The thalidomide moiety of the molecule binds to the Cereblon (CRBN) E3 ubiquitin ligase.
Caption: Mechanism of action for a PROTAC utilizing a thalidomide-based linker.
The PROTAC molecule, containing the this compound derived moiety, facilitates the formation of a ternary complex between the target protein of interest (POI) and the CRBN E3 ligase. This proximity induces the E2 ubiquitin-conjugating enzyme to transfer ubiquitin molecules to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule to repeat the cycle.
Experimental Workflow
The synthesis of a complete PROTAC using this compound involves a final conjugation step to a ligand for the protein of interest.
Caption: General experimental workflow for the synthesis of a PROTAC using this compound.
This workflow illustrates the key stages in utilizing this compound for PROTAC synthesis. The initial steps focus on the synthesis of the thalidomide-linker conjugate. The final and critical step is the amide coupling of the carboxylic acid of this compound with an amine-functionalized ligand for the target protein, yielding the final heterobifunctional PROTAC molecule.
References
The Thalidomide Moiety in PROTACs: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. At the core of many successful PROTACs is the thalidomide (B1683933) moiety, a versatile and potent E3 ligase ligand. This technical guide provides a comprehensive overview of the thalidomide scaffold in PROTAC design, detailing its mechanism of action, the nuances of its interaction with the Cereblon (CRBN) E3 ligase, and the experimental protocols essential for the development and characterization of thalidomide-based degraders.
The Central Role of Thalidomide: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules composed of three key components: a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The thalidomide moiety and its analogs, such as lenalidomide (B1683929) and pomalidomide, function as the E3 ligase ligand, specifically recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[2]
The fundamental mechanism of action involves the formation of a ternary complex between the POI, the thalidomide-based PROTAC, and the CRBN E3 ligase complex.[3] This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[3] The resulting polyubiquitin (B1169507) chain acts as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome, effectively eliminating the target protein from the cell.[1]
The CRL4^CRBN^ E3 Ubiquitin Ligase Complex
Thalidomide and its derivatives bind to Cereblon (CRBN), which serves as the substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[4] This complex, denoted as CRL4^CRBN^, is a key player in the ubiquitin-proteasome system.[1] The binding of the thalidomide moiety to CRBN allosterically modulates the substrate specificity of the E3 ligase, enabling the recognition and ubiquitination of proteins that are not its native substrates.[5] This "neo-substrate" recruitment is the foundational principle exploited by thalidomide-based PROTACs.
Quantitative Data on Thalidomide and its Analogs in PROTACs
The efficacy of a thalidomide-based PROTAC is governed by several quantitative parameters, including the binding affinity of the E3 ligase ligand to CRBN and the degradation efficiency (DC50 and Dmax) of the final PROTAC molecule.
Binding Affinities of Thalidomide Analogs to Cereblon (CRBN)
The affinity of the thalidomide moiety for CRBN is a critical determinant of the stability of the ternary complex and, consequently, the efficiency of protein degradation. Pomalidomide and lenalidomide generally exhibit stronger binding affinities for CRBN compared to thalidomide, which often translates to more potent PROTACs.[4]
| Compound | Binding Affinity (Kd) to CRBN/DDB1 | Method |
| Thalidomide | ~250 nM | Fluorescence Polarization |
| Lenalidomide | 177.80 nM | Competitive Titration |
| Pomalidomide | 156.60 nM | Competitive Titration |
Data compiled from multiple sources, specific experimental conditions may vary.[4]
Degradation Potency of Clinical-Stage Thalidomide-Based PROTACs
The development of PROTACs has led to several clinical candidates, with ARV-110 and ARV-471 being prominent examples that utilize a CRBN-recruiting moiety. Their degradation potency is characterized by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
| PROTAC | Target | Cell Line | DC50 | Dmax |
| ARV-110 | Androgen Receptor (AR) | VCaP | ~1 nM | >90% |
| ARV-471 | Estrogen Receptor (ER) | ER+ Breast Cancer Cells | ~2 nM | Not Specified |
Data is representative of preclinical findings.[6][7][8]
Visualizing the Process: Signaling Pathways and Workflows
To provide a clearer understanding of the complex processes involved in thalidomide-based PROTAC development, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical design principles.
Caption: A diagram illustrating the catalytic cycle of a thalidomide-based PROTAC.
Caption: A flowchart outlining the iterative process of PROTAC discovery and development.
Caption: A diagram showing the interplay of components in PROTAC design.
Key Experimental Protocols
The successful development of a thalidomide-based PROTAC relies on a suite of robust experimental assays to characterize its binding, degradation, and cellular effects.
Cereblon Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay is used to determine the binding affinity of the PROTAC's thalidomide moiety to the CRBN E3 ligase.
Principle: This competitive assay measures the displacement of a fluorescently labeled thalidomide tracer from a GST-tagged CRBN protein by the test compound. Binding of the tracer to the anti-GST antibody labeled with a FRET donor (Europium cryptate) and the tracer's red fluorophore results in a high FRET signal. A competing compound will disrupt this interaction, leading to a decrease in the FRET signal.[9]
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the test PROTAC and control compounds (e.g., thalidomide, pomalidomide) in assay buffer.
-
Prepare a solution of GST-tagged human CRBN protein.
-
Prepare a pre-mixture of the HTRF reagents: anti-GST antibody labeled with Europium cryptate and Thalidomide-Red.[9]
-
-
Assay Procedure (384-well plate format):
-
Dispense 5 µL of the compound dilutions into the wells of a low-volume white plate.
-
Add 5 µL of the GST-CRBN protein solution to each well.
-
Add 10 µL of the pre-mixed HTRF detection reagents to each well.[9]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (excitation at 320 nm, emission at 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the HTRF ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
-
PROTAC-Induced Protein Degradation Assay (Western Blot)
This is the gold-standard assay to confirm and quantify the degradation of the target protein in a cellular context.
Principle: Cells are treated with the PROTAC, and the total protein is extracted. The level of the target protein is then detected and quantified using an antibody-based detection method (Western Blot) and compared to untreated or vehicle-treated controls.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[1]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) on the same membrane.[10]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection and Analysis:
-
Apply an ECL chemiluminescent substrate and capture the signal using an imaging system.[10]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[1]
-
Ternary Complex Formation Assay (TR-FRET)
This assay directly measures the formation of the POI-PROTAC-CRBN ternary complex in a biochemical setting.
Principle: The POI and CRBN are labeled with a FRET donor and acceptor pair, respectively. In the presence of a PROTAC that can bridge the two proteins, the donor and acceptor are brought into close proximity, resulting in a FRET signal. The intensity of the signal is proportional to the amount of ternary complex formed.
Detailed Methodology:
-
Reagent Preparation:
-
Label the POI with a FRET donor (e.g., terbium cryptate) and the CRBN protein with a FRET acceptor (e.g., d2) according to the labeling kit manufacturer's instructions.
-
Prepare a serial dilution of the PROTAC in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add the labeled POI and labeled CRBN to the wells of a low-volume black plate at optimized concentrations.
-
Add the PROTAC dilutions to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for complex formation.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader.
-
Plot the TR-FRET ratio against the PROTAC concentration. A characteristic "hook effect" (a bell-shaped curve) is often observed, where the signal increases with PROTAC concentration up to an optimal point and then decreases at higher concentrations due to the formation of binary complexes. The peak of this curve represents the maximum ternary complex formation.
-
Conclusion
The thalidomide moiety has proven to be an indispensable tool in the development of PROTACs, offering a reliable and potent means of recruiting the Cereblon E3 ligase for targeted protein degradation. A thorough understanding of its mechanism of action, coupled with the rigorous application of the quantitative and experimental methodologies outlined in this guide, is paramount for the successful design and optimization of the next generation of thalidomide-based degraders. As the field of targeted protein degradation continues to evolve, the foundational principles established through the study of the thalidomide scaffold will undoubtedly continue to inform and accelerate the development of novel therapeutics for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. revvity.com [revvity.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of Thalidomide-O-C6-COOH: A Detailed Protocol for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of Thalidomide-O-C6-COOH, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the well-characterized Cereblon (CRBN) E3 ligase ligand, thalidomide (B1683933), connected to a six-carbon aliphatic linker terminating in a carboxylic acid. This functional handle allows for the subsequent conjugation to a target protein ligand, forming a heterobifunctional PROTAC capable of inducing targeted protein degradation.
The following sections detail the synthetic route, experimental procedures, and characterization data for this compound, presented in a clear and structured format to facilitate its application in drug discovery and chemical biology laboratories.
Synthetic Scheme
The synthesis of this compound is accomplished through a three-step process, commencing with the preparation of 4-hydroxythalidomide, followed by O-alkylation with a protected C6 linker, and culminating in the deprotection of the carboxylic acid moiety.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Hydroxythalidomide
This procedure is adapted from standard thalidomide synthesis protocols.[1]
Materials:
-
3-Hydroxyphthalic anhydride
-
L-Glutamine
-
Pyridine
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, suspend L-glutamine (1.0 eq) in pyridine.
-
Add 3-hydroxyphthalic anhydride (1.2 eq) to the suspension.
-
Heat the reaction mixture to 80-85 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and dry under vacuum to yield 4-hydroxythalidomide.
Characterization Data:
-
Appearance: Off-white to pale yellow solid.
-
Expected Yield: 60-70%.
-
Purity (by HPLC): >95%.
Step 2: O-Alkylation to Synthesize tert-Butyl 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yloxy)hexanoate
This step involves a Williamson ether synthesis to couple 4-hydroxythalidomide with the protected linker.[2][3]
Materials:
-
4-Hydroxythalidomide
-
tert-Butyl 6-bromohexanoate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine solution
Procedure:
-
To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add tert-butyl 6-bromohexanoate (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired product.
Characterization Data:
-
Appearance: White to off-white solid.
-
Expected Yield: 70-85%.
-
Purity (by HPLC): >98%.
Step 3: Deprotection to Yield this compound
The final step is the acidic removal of the tert-butyl protecting group to afford the target carboxylic acid.[4][5]
Materials:
-
tert-Butyl 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yloxy)hexanoate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the tert-butyl protected intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.[5]
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate the residue with DCM (3 x) to remove residual TFA.[5]
-
The resulting solid is the final product, this compound, which can be used without further purification or can be purified by recrystallization if necessary.
Characterization Data:
-
Appearance: White solid.
-
Expected Yield: >95% (quantitative).[4]
-
Purity (by HPLC): >98%.
Quantitative Data Summary
| Step | Product Name | Starting Materials | Key Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC) |
| 1 | 4-Hydroxythalidomide | 3-Hydroxyphthalic anhydride, L-Glutamine | Pyridine | Pyridine | 12-16 | 60-70 | >95% |
| 2 | tert-Butyl 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yloxy)hexanoate | 4-Hydroxythalidomide, tert-Butyl 6-bromohexanoate | K₂CO₃ | DMF | 12-18 | 70-85 | >98% |
| 3 | This compound | tert-Butyl 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yloxy)hexanoate | TFA | DCM | 2-4 | >95% | >98% |
Signaling Pathway Diagram
The synthesized this compound serves as a critical component of a PROTAC, a molecule designed to hijack the ubiquitin-proteasome system for targeted protein degradation. The thalidomide moiety specifically binds to the E3 ubiquitin ligase Cereblon (CRBN).
Caption: PROTAC mechanism of action.
References
Application Notes and Protocols for the Conjugation of Thalidomide-O-C6-COOH to a Target Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-C6-COOH is a functionalized building block crucial in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Thalidomide (B1683933) and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase. The C6 carboxylic acid linker on this compound provides a versatile handle for conjugation to a ligand that binds to a protein of interest, a critical step in PROTAC synthesis.
This document provides detailed protocols for the conjugation of this compound to a target ligand containing a primary or secondary amine, outlines the mechanism of action, and describes the experimental workflow for synthesis and characterization.
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by inducing the proximity of the target protein and the CRBN E3 ligase. The thalidomide moiety of the PROTAC binds to CRBN, while the other end of the molecule binds to the target protein. This ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[1]
References
Application Notes and Protocols for Thalidomide-O-C6-COOH in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-C6-COOH is a functionalized ligand used in the development of Proteolysis Targeting Chimeras (PROTACs). It comprises the thalidomide (B1683933) core, which binds to the E3 ubiquitin ligase Cereblon (CRBN), connected to a 6-carbon alkyl chain (C6) that terminates in a carboxylic acid (COOH) group. This carboxylic acid serves as a versatile attachment point for a ligand that targets a specific protein of interest (POI). By linking the POI binder to this compound, a heterobifunctional PROTAC is created. This molecule is designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of the target protein.
The core mechanism of action involves the PROTAC simultaneously binding to both the target protein and CRBN, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its removal from the cell.[2] This targeted protein degradation strategy offers a powerful alternative to traditional inhibition, with the potential to address previously "undruggable" targets.
Mechanism of Action
The signaling pathway for a PROTAC utilizing a this compound linker is a catalytic process. The PROTAC first forms a ternary complex with the target protein (POI) and the CRBN E3 ligase. This proximity allows the E3 ligase to polyubiquitinate the POI. The ubiquitinated POI is then targeted for degradation by the proteasome, and the PROTAC is released to engage in another degradation cycle.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Data Presentation
| PROTAC Target | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BTK | Thalidomide | PEG | JeKo-1 | ~50 | >90 | [3] |
| BTK | Thalidomide | Short Alkyl | DLBCL cell lines | <10 | >85 | [1][4] |
| BRD4 | Thalidomide | Not Specified | Varies | 0.1 - 0.3 | >90 | [5] |
| BRD4 | Pomalidomide | Alkyl (C5) | K562 | 1.7 | >90 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of a PROTAC synthesized using this compound.
Western Blotting for Protein Degradation
This is the most common method to quantify the degradation of the target protein.
Caption: Workflow for Western blot analysis of protein degradation.
Materials:
-
Cell line expressing the protein of interest (e.g., HeLa, HEK293T, or relevant cancer cell line).
-
PROTAC stock solution (typically in DMSO).
-
Cell culture medium and supplements.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (typically 4-24 hours).
-
Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS. Lyse the cells in an appropriate lysis buffer. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Re-probe with a loading control antibody.
-
Detection and Analysis: Visualize protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell line of interest.
-
96-well white, clear-bottom plates.
-
PROTAC stock solution (in DMSO).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to overgrowth during the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 20 µM) and a vehicle control (DMSO). Incubate for a desired period (e.g., 72 hours).
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well. Mix on an orbital shaker to induce cell lysis.
-
Measurement: Incubate at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the PROTAC-dependent interaction between the target protein and the E3 ligase.
Materials:
-
Cell line expressing the target protein and CRBN.
-
PROTAC stock solution (in DMSO).
-
Proteasome inhibitor (e.g., MG132).
-
Non-denaturing lysis buffer.
-
Antibody for immunoprecipitation (e.g., anti-CRBN or anti-target protein).
-
Protein A/G magnetic beads.
-
Wash buffer.
-
Elution buffer or Laemmli buffer.
-
Antibodies for Western blotting (anti-target protein and anti-CRBN).
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein. Treat cells with the PROTAC (at a concentration known to be effective, e.g., 100 nM) or DMSO for 4-6 hours.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer on ice.
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C. Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binding.
-
Elution and Western Blot Analysis: Elute the protein complexes from the beads. Analyze the eluates by Western blotting, probing for both the target protein and CRBN to confirm their co-immunoprecipitation.
Conclusion
This compound is a key building block for the synthesis of PROTACs that recruit the CRBN E3 ligase. The protocols outlined above provide a framework for the cellular characterization of these PROTACs, from confirming target protein degradation and assessing effects on cell viability to verifying the underlying mechanism of ternary complex formation. Rigorous execution of these experiments is essential for the successful development of novel protein degraders for therapeutic applications.
References
- 1. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cereblon (CRBN) Binding Assays
Introduction
Cereblon (CRBN) is a critical substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[1][2] This complex targets specific proteins for ubiquitination and subsequent degradation by the proteasome.[3] The natural function of the CRL4-CRBN complex is modulated by immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs.[] Binding of these molecules to CRBN alters the substrate specificity of the E3 ligase, inducing the degradation of "neosubstrates" not typically targeted by the complex.[2][5] This mechanism is foundational to the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that recruit CRBN to a specific protein of interest to induce its degradation.[6][7]
Thalidomide-O-C6-COOH is a derivative of thalidomide featuring a carboxylic acid functional group connected by a six-carbon linker. This functional group is often used for conjugation to a linker and a ligand for a target protein, forming a PROTAC.[7] Therefore, quantifying its binding affinity to CRBN is a crucial step in the development and validation of such protein degraders. This document provides a detailed protocol for a competitive fluorescence polarization (FP) binding assay to determine the binding affinity of this compound to the CRBN protein.
Signaling Pathway and Mechanism of Action
The binding of a thalidomide derivative to CRBN is the initiating event in the degradation of target neosubstrates. The thalidomide molecule acts as a "molecular glue," modifying the surface of CRBN to enable the recognition and binding of proteins that would not otherwise interact with the complex. Once recruited, the neosubstrate is polyubiquitinated by the CRL4-CRBN E3 ligase complex and subsequently targeted for destruction by the 26S proteasome.
Quantitative Binding Affinity Data
The binding affinities of thalidomide and its well-characterized derivatives to CRBN have been determined using various biophysical methods. These values serve as important benchmarks for evaluating new derivatives like this compound.
| Compound | Binding Assay | Reported IC50 / Kd |
| Thalidomide | Fluorescence Polarization | 347.2 nM (IC50)[8] |
| Lenalidomide | Fluorescence Polarization | 268.6 nM (IC50)[8] |
| Pomalidomide | Fluorescence Polarization | 153.9 nM (IC50)[8] |
| Thalidomide | Isothermal Titration Calorimetry | 1.0 µM (Kd)[9] |
| Lenalidomide | Isothermal Titration Calorimetry | 0.3 µM (Kd)[9] |
| Pomalidomide | Isothermal Titration Calorimetry | 0.1 µM (Kd)[9] |
| Thalidomide | Surface Plasmon Resonance | 0.16 µM (Kd)[9] |
Note: IC50 and Kd values can vary based on experimental conditions, protein constructs, and assay formats.
Experimental Protocol: Competitive Fluorescence Polarization (FP) Assay
This protocol describes a competitive binding assay to measure the interaction of a test compound (this compound) with the CRBN protein. The assay relies on the displacement of a fluorescently labeled thalidomide tracer from the CRBN protein by the unlabeled test compound.[3][10] Displacement of the tracer leads to a decrease in the fluorescence polarization signal, which is proportional to the amount of test compound bound to CRBN.
Materials and Reagents
| Component | Example Supplier | Catalog # |
| Recombinant FLAG-CRBN Protein | BPS Bioscience | 100255 |
| Fluorescently Labeled Tracer (e.g., Cy5-Thalidomide) | BPS Bioscience | (Part of Kit 79899) |
| CRBN FP Assay Buffer | BPS Bioscience | (Part of Kit 79899) |
| Pomalidomide (Positive Control) | BPS Bioscience | (Part of Kit 79899) |
| Test Compound (this compound) | N/A | N/A |
| Black, low-binding 96- or 384-well microplate | Greiner Bio-One | 784076 |
| DMSO (Dimethyl Sulfoxide) | Sigma-Aldrich | D8418 |
Experimental Workflow Diagram
Step-by-Step Procedure
1. Reagent Preparation:
-
CRBN FP Assay Buffer: Prepare the assay buffer according to the manufacturer's instructions. Keep on ice.
-
Recombinant CRBN Protein: Thaw the CRBN protein on ice. Dilute the protein to the desired final concentration (e.g., 20-50 nM) in cold assay buffer. Prepare only the amount needed for the experiment and avoid repeated freeze-thaw cycles.[3]
-
Fluorescent Tracer (Cy5-Thalidomide): Dilute the 10 µM Cy5-Thalidomide stock to the final assay concentration (e.g., 5-10 nM) in assay buffer.[3] The optimal concentration should be determined empirically but is often near the Kd of the tracer for the protein.
-
Test Compound (this compound) and Controls:
-
Prepare a 10 mM stock solution of the test compound and positive control (Pomalidomide) in DMSO.
-
Perform a serial dilution (e.g., 1:3) of the test compound in DMSO.
-
Further dilute the DMSO serial dilutions into assay buffer to create the final working solutions for the assay plate. The final DMSO concentration in the well should not exceed 1-2%.
-
2. Assay Plate Setup (96-well format, 50 µL final volume):
-
Blank Wells: Add 45 µL of assay buffer.
-
Negative Control (No Inhibitor): Add 25 µL of assay buffer + 20 µL of CRBN protein solution.
-
Positive Control (Tracer only): Add 25 µL of assay buffer + 5 µL of diluted Cy5-Thalidomide.
-
Test Compound Wells: Add 5 µL of the diluted test compound solution + 20 µL of assay buffer + 20 µL of CRBN protein solution.
-
Positive Inhibitor Control: Add 5 µL of diluted Pomalidomide + 20 µL of assay buffer + 20 µL of CRBN protein solution.
3. Pre-incubation:
-
After adding the protein and test compounds, incubate the plate at room temperature for 60 minutes with slow shaking. This allows the unlabeled compound to bind to the CRBN protein.[3]
4. Binding Reaction Initiation:
-
To all wells except the "Blank" and "Positive Control", add 5 µL of the diluted Cy5-Thalidomide tracer.
-
To the "Blank" wells, add 5 µL of assay buffer.
-
The final volume in all wells should be 50 µL.
5. Incubation:
-
Incubate the plate at room temperature for 1.5 hours with slow shaking, protected from light.[3] This allows the binding reaction to reach equilibrium.
6. Measurement:
-
Read the fluorescence polarization of the plate using a microplate reader capable of measuring fluorescence polarization.
-
Set the excitation wavelength between 630-640 nm and the emission wavelength between 672-692 nm for a Cy5-based tracer.[3]
-
The output is typically measured in millipolarization units (mP).
Data Analysis
-
Subtract Blank: Subtract the average mP value of the "Blank" wells from all other measurements.
-
Determine Assay Window: The assay window is the difference between the "Negative Control" (high mP signal) and the "Positive Control" (low mP signal). A robust assay will have a significant difference between these values.
-
Calculate Percent Inhibition: Calculate the percentage of tracer displaced for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_positive_control) / (mP_negative_control - mP_positive_control))
-
Generate Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the test compound concentration.
-
Determine IC50: Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value. The IC50 is the concentration of the test compound that displaces 50% of the fluorescent tracer.
This detailed protocol provides a robust framework for assessing the binding of this compound to Cereblon, a critical step in the characterization of novel protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Production Of Active Cereblon And Analysis By SPR | Peak Proteins [peakproteins.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Application Notes: Utilizing Thalidomide-O-C6-COOH for Targeted Protein Degradation Analysis via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, enabling the selective elimination of disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
Thalidomide and its derivatives are well-established recruiters of the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3][4] Thalidomide-O-C6-COOH is a key building block in the synthesis of thalidomide-based PROTACs. It incorporates the CRBN-binding moiety and a C6 carboxylic acid linker, providing a versatile point of attachment for a ligand that binds to a specific POI.[5] This document provides detailed application notes and protocols for utilizing a PROTAC synthesized from this compound to induce and quantify protein degradation using Western blotting.
Mechanism of Action
A PROTAC synthesized using this compound functions by forming a ternary complex between the target protein (POI) and the CRBN E3 ligase.[6] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3][7] This catalytic process allows a single PROTAC molecule to mediate the degradation of multiple POI molecules.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Protein Degradation: An Important Tool for Drug Discovery for “Undruggable” Tumor Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Assessing the Cell Permeability of Thalidomide-O-C6-COOH PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] A key determinant of a PROTAC's efficacy is its ability to permeate the cell membrane to engage its intracellular target and the E3 ligase complex.[2][3] Thalidomide and its derivatives are widely used as E3 ligase ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase.[4][5] This document provides detailed application notes and protocols for assessing the cell permeability of PROTACs containing a thalidomide-O-C6-COOH moiety, a common building block in PROTAC synthesis.
The unique physicochemical properties of PROTACs, such as their high molecular weight and large polar surface area, often present challenges to their cell permeability.[2][6] Therefore, a thorough evaluation of cell permeability is a critical step in the development of effective PROTAC-based therapeutics. This guide outlines the most common in vitro assays for this purpose: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 permeability assay, and cellular uptake studies.
Key Permeability Assessment Methods
A multi-faceted approach is recommended to comprehensively evaluate the cell permeability of this compound PROTACs. This typically involves a combination of cell-free and cell-based assays.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[6][7] It is a cost-effective initial screen to predict the passive diffusion of a compound across a lipid membrane, mimicking the gastrointestinal tract or the blood-brain barrier.[4][7] The assay measures the diffusion of the PROTAC from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment.[2][4]
Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[2][8] This assay provides a more comprehensive assessment of permeability by considering not only passive diffusion but also active transport and efflux mechanisms.[8][9] By measuring the transport of the PROTAC in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio can be determined, which indicates if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[8][10]
Cellular Uptake Assays
Cellular uptake assays directly measure the accumulation of the PROTAC within target cells. These assays are crucial for confirming that the PROTAC can reach its intracellular site of action. Common methods include fluorescence microscopy, flow cytometry, and liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the intracellular concentration of the compound.[11][12]
Data Presentation: Quantitative Permeability Data
The following tables summarize representative quantitative data for hypothetical this compound PROTACs to illustrate how data can be structured for easy comparison.
Table 1: PAMPA Permeability Data
| Compound ID | Linker Modification | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Permeability Classification |
| PROTAC-A | Standard C6 Linker | 0.8 | Low |
| PROTAC-B | Phenyl Ring in Linker | 2.5 | Moderate |
| PROTAC-C | PEG Spacer in Linker | 0.4 | Low |
Note: Data is illustrative and based on general trends observed for PROTACs.[13]
Table 2: Caco-2 Permeability Data
| Compound ID | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Classification |
| PROTAC-A | 0.6 | 2.4 | 4.0 | Low (Potential Efflux) |
| PROTAC-B | 2.2 | 2.5 | 1.1 | Moderate |
| PROTAC-C | 0.3 | 1.5 | 5.0 | Low (Potential Efflux) |
An efflux ratio greater than 2 is generally indicative of active efflux.[8]
Table 3: Cellular Uptake Data
| Compound ID | Cell Line | Incubation Time (h) | Intracellular Concentration (nM) |
| PROTAC-A | HEK293 | 4 | 50 |
| PROTAC-B | HEK293 | 4 | 250 |
| PROTAC-C | HEK293 | 4 | 35 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of the this compound PROTAC.
Materials:
-
PAMPA plate (e.g., 96-well format with donor and acceptor plates)
-
Phospholipid solution (e.g., 1% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound PROTAC and control compounds
-
Plate reader or LC-MS/MS for analysis
Methodology: [13]
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Coat Donor Plate Membrane: Carefully add 5 µL of the phospholipid solution to the membrane of each well in the donor plate.
-
Prepare Donor Solutions: Dissolve the PROTAC and control compounds in a suitable solvent (e.g., DMSO) and then dilute with PBS to the final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (<1%).
-
Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.
-
Assemble Plate: Carefully place the donor plate into the acceptor plate.
-
Incubation: Incubate the assembled plate at room temperature for 4-16 hours.
-
Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Apparent Permeability (Papp): Calculate the Papp value using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[drug]_acceptor = Concentration of drug in the acceptor well
-
[drug]_equilibrium = Theoretical equilibrium concentration
-
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the passive and active transport of the this compound PROTAC across a Caco-2 cell monolayer.
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS)
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with HEPES, pH 7.4)
-
This compound PROTAC, control compounds (high/low permeability), and efflux inhibitors (e.g., verapamil)
-
LC-MS/MS for sample analysis
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for approximately 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Prepare Transport Solutions: Dissolve the PROTAC and control compounds in transport buffer. For efflux assessment, prepare solutions with and without an efflux inhibitor.
-
Apical to Basolateral (A→B) Transport:
-
Wash the cell monolayers with transport buffer.
-
Add the PROTAC solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from both compartments.
-
-
Basolateral to Apical (B→A) Transport:
-
Wash the cell monolayers with transport buffer.
-
Add the PROTAC solution to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.
-
Incubate and collect samples as in the A→B transport study.
-
-
Sample Analysis: Quantify the PROTAC concentration in all samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio (ER):
-
Calculate the Papp values for both A→B and B→A directions.
-
Calculate the ER: ER = Papp (B→A) / Papp (A→B)
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. enamine.net [enamine.net]
Solid-Phase Synthesis of Thalidomide Analogues for PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solid-phase synthesis of thalidomide (B1683933) analogues and their incorporation into Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that utilize the cell's natural protein degradation machinery to eliminate target proteins of interest (POIs). Thalidomide and its analogues are widely used as E3 ligase ligands, specifically recruiting the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system.
Solid-phase synthesis offers significant advantages over traditional solution-phase methods for generating libraries of PROTACs, including simplified purification, potential for automation, and the ability to rapidly create diverse chemical entities for structure-activity relationship (SAR) studies.
Data Presentation
The following tables summarize quantitative data associated with the solid-phase synthesis of thalidomide analogues and the characterization of resulting PROTACs. Note that yields, purity, and biological activity can vary depending on the specific substrates, resin, linker, and target protein.
Table 1: Solid-Phase Synthesis of Thalidomide Analogues - Representative Yields and Purity
| Step | Reagent/Condition | Time (h) | Temperature | Yield (%) | Purity (%) | Reference |
| 1. Resin Loading | Phthalic anhydride (B1165640), TEA, DMAP, DMF | 18 | Room Temp | - | - | |
| 2. Amide Coupling | α-aminoglutarimide, DIC, HOBt, DMF | 18 | Room Temp | - | - | |
| 3. Cleavage & Cyclization | 5% TFA in toluene | 4-12 | Reflux | 40.3 - 98.1 | 92.3 - 98.9 | |
| 3a. Alternative Cleavage | 1% KOH in Methanol | 2 | Room Temp | 40.3 | - |
Table 2: Biological Activity of a BRD4-Targeting PROTAC (dBET1 analogue)
| Assay | Metric | Value | Reference |
| CRBN Binding (TR-FRET) | IC50 | 36–79 nM | |
| BRD4 Degradation (Western Blot) | DC50 | 1.3 nM | |
| Max Degradation (Western Blot) | Dmax | 87% |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Thalidomide Analogue
This protocol outlines the general procedure for the synthesis of a thalidomide analogue on a solid support, which can then be elaborated into a PROTAC.
Materials and Reagents:
-
Hydroxymethyl polystyrene resin (1% DVB, 1.0-2.0 mmol/g loading)
-
Phthalic anhydride
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylcarbodiimide (DIC)
-
N-Hydroxybenzotriazole (HOBt)
-
α-aminoglutarimide hydrochloride
-
5% Trifluoroacetic acid (TFA) in toluene
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the hydroxymethyl polystyrene resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Resin Loading: Drain the DMF and add a solution of phthalic anhydride (3 eq.), TEA (3 eq.), and DMAP (0.1 eq.) in DMF. Agitate the mixture at room temperature for 18 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.
-
Amide Coupling: Swell the resin from Step 3 in DMF. In a separate flask, dissolve α-aminoglutarimide hydrochloride (3 eq.) and HOBt (3 eq.) in DMF. Add DIC (3 eq.) to the solution and stir for 10 minutes. Add this activated solution to the resin and agitate at room temperature for 18 hours.
-
Washing: Drain the reaction mixture and wash the resin as described in Step 3.
-
Cleavage and Cyclization: Suspend the dried resin in a solution of 5% TFA in toluene. Reflux the mixture for 4-12 hours.
-
Product Isolation: Filter the resin and collect the filtrate. Wash the resin with additional toluene. Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude thalidomide analogue.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of a Pomalidomide-Based PROTAC Targeting BRD4
This protocol describes a representative synthesis of a pomalidomide-based PROTAC targeting the bromodomain-containing protein 4 (BRD4).
Step 1: Synthesis of Pomalidomide-Linker Intermediate
-
Materials: 4-Fluorothalidomide, tert-butyl piperazine-1-carboxylate, Diisopropylethylamine (DIPEA), Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure: A detailed procedure for this step can be adapted from published literature.
Step 2: Synthesis of JQ1-Linker Intermediate
-
This step involves coupling the target-binding ligand (JQ1) to a linker.
Step 3: Final PROTAC Assembly
-
Materials: Pomalidomide-piperazine-linker intermediate (from Step 1), JQ1-linker intermediate (from Step 2), HATU, DIPEA, DMF.
-
Procedure: a. To a solution of the JQ1-linker intermediate (1.0 eq) and the pomalidomide-piperazine-linker intermediate (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). b. Stir the reaction at room temperature overnight. c. Monitor the reaction by LC-MS. d. Upon completion, purify the reaction mixture directly by preparative High-Performance Liquid Chromatography
Application Notes and Protocols for In Vitro Ubiquitination Assays Utilizing Thalidomide-O-C6-COOH-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro ubiquitination assays to characterize the activity of Proteolysis Targeting Chimeras (PROTACs) that employ Thalidomide-O-C6-COOH as a building block for recruiting the Cereblon (CRBN) E3 ubiquitin ligase.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to induce the degradation of specific target proteins.[1] They are composed of two distinct ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] Thalidomide (B1683933) and its derivatives are well-established ligands for the Cereblon (CRBN) substrate receptor of the CULLIN-RING Ligase 4 (CRL4) E3 complex.[1]
This compound is a functionalized building block used in the synthesis of PROTACs. It incorporates the thalidomide core for CRBN binding and a C6 carboxylic acid linker for conjugation to a ligand specific for a POI.[3][4] The resulting PROTAC molecule acts as a molecular bridge, inducing the formation of a ternary complex between the POI and the CRL4-CRBN E3 ligase. This proximity-induced event facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1]
The in vitro ubiquitination assay is a critical tool for validating the mechanism of action of a newly synthesized PROTAC.[1] It directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system containing purified E1, E2, E3 ligase, ubiquitin, and ATP.[1][5] The results of this assay confirm the formation of a productive ternary complex and provide a quantitative measure of the PROTAC's efficiency before proceeding to cell-based degradation assays.
Signaling Pathway
The diagram below illustrates the mechanism by which a PROTAC, synthesized using this compound, facilitates the ubiquitination of a target protein via the CRL4-CRBN E3 ligase complex.
Caption: PROTAC-induced ubiquitination and degradation pathway.
Experimental Protocols
In Vitro Ubiquitination Assay
This protocol provides a method for a standard 25 µL reaction. Reactions should be assembled on ice, and it is critical to include proper controls.
1. Materials and Reagents
| Reagent | Stock Concentration | Final Concentration | Purpose |
| E1 Activating Enzyme (e.g., UBE1) | 1 µM | 50 nM | Activates ubiquitin in an ATP-dependent manner. |
| E2 Conjugating Enzyme (e.g., UbcH5b) | 5 µM | 250 nM | Transfers ubiquitin from E1 to the E3 ligase. |
| E3 Ligase Complex (CRL4-CRBN) | 2.5 µM | 100 nM | Recognizes the POI and catalyzes Ub transfer. |
| Protein of Interest (POI) | 5 µM | 250 nM | The target protein for ubiquitination. |
| Ubiquitin | 1 mg/mL (~117 µM) | ~8 µM | The protein tag for degradation. |
| ATP | 100 mM | 5 mM | Provides energy for the E1 enzyme. |
| PROTAC (from this compound) | 10 mM (in DMSO) | 0.1 - 10 µM | Facilitates the POI-E3 ligase interaction. |
| 10X Ubiquitination Buffer | 10X | 1X | Provides optimal pH and ionic strength. |
| Deionized Water (ddH₂O) | N/A | N/A | To bring reactions to the final volume. |
2. 10X Ubiquitination Buffer Recipe
-
500 mM Tris-HCl, pH 7.5
-
1500 mM NaCl
-
100 mM MgCl₂
-
10 mM DTT
3. Experimental Workflow
The following diagram outlines the major steps involved in setting up and analyzing the in vitro ubiquitination assay.
Caption: Step-by-step experimental workflow for the in vitro ubiquitination assay.
4. Detailed Protocol
-
Thaw Components: Thaw all enzymes, proteins, and reagents on ice. Briefly centrifuge vials to collect contents at the bottom.
-
Prepare Master Mix: Prepare a master mix of common reagents to ensure consistency across reactions. For one 25 µL reaction, combine the following in a microcentrifuge tube on ice:
-
13.25 µL ddH₂O
-
2.5 µL 10X Ubiquitination Buffer
-
1.25 µL E1 Enzyme (1 µM stock for 50 nM final)
-
1.25 µL E2 Enzyme (5 µM stock for 250 nM final)
-
2.0 µL Ubiquitin (1 mg/mL stock for ~8 µM final)
-
1.25 µL POI (5 µM stock for 250 nM final)
-
-
Assemble Final Reactions: In separate tubes, add the following:
-
21.5 µL of the Master Mix.
-
1.0 µL of E3 Ligase Complex (2.5 µM stock for 100 nM final).
-
1.25 µL of PROTAC solution (at various concentrations) or DMSO for the negative control.
-
-
Initiate Reactions: Start the ubiquitination reaction by adding 1.25 µL of ATP (100 mM stock for 5 mM final).
-
Incubation: Incubate the reactions at 37°C for 60-90 minutes.
-
Reaction Termination: Stop the reactions by adding 6.25 µL of 5X SDS-PAGE loading buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody against the Protein of Interest (POI) overnight at 4°C. This will detect the unmodified POI and higher molecular weight, ubiquitinated species.[1]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A ladder of higher molecular weight bands for the POI indicates polyubiquitination.
-
5. Expected Results and Data Interpretation
The primary outcome of a successful in vitro ubiquitination assay is the appearance of higher molecular weight bands corresponding to the ubiquitinated POI. These bands should be dependent on the presence of all reaction components: E1, E2, E3, ubiquitin, ATP, and the PROTAC.
| Condition | Expected Outcome | Interpretation |
| Complete Reaction | A ladder of high molecular weight bands above the unmodified POI band. | The PROTAC successfully induces the formation of a ternary complex and subsequent ubiquitination of the POI. |
| - PROTAC (Vehicle Control) | No or significantly reduced high molecular weight bands compared to the complete reaction. | Ubiquitination of the POI is dependent on the presence of the PROTAC. |
| - ATP | No high molecular weight bands. | The ubiquitination process is ATP-dependent, confirming enzymatic activity. |
| - E1, E2, or E3 | No high molecular weight bands. | Confirms the necessity of each component of the ubiquitination cascade. |
| Increasing PROTAC Conc. | An increase in the intensity of the high molecular weight bands, potentially followed by a decrease (hook effect). | Demonstrates a dose-dependent effect of the PROTAC on POI ubiquitination. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No ubiquitination observed | Inactive enzyme(s) or protein(s). | Test the activity of individual components. Ensure proper storage and handling of all reagents. |
| Incorrect buffer conditions. | Verify the pH and composition of the ubiquitination buffer. | |
| Ineffective PROTAC. | Synthesize and test a new batch of the PROTAC. Confirm the binding of the PROTAC to both the POI and CRBN using biophysical assays (e.g., SPR, ITC). | |
| High background ubiquitination | Auto-ubiquitination of the E3 ligase. | This is a common phenomenon. Ensure the signal for POI ubiquitination is significantly above the background. |
| Contaminating ubiquitin ligases. | Use highly purified recombinant proteins. | |
| "Hook Effect" observed | At high concentrations, the PROTAC forms binary complexes with the POI and E3 ligase, preventing the formation of the productive ternary complex. | Test a wider range of PROTAC concentrations to identify the optimal concentration for inducing ubiquitination. |
Conclusion
The in vitro ubiquitination assay is an indispensable tool for the characterization of PROTACs developed using this compound. It provides direct evidence of a PROTAC's ability to induce the ubiquitination of a target protein, thereby validating its mechanism of action. By following the detailed protocols and guidelines presented in these application notes, researchers can effectively assess the efficacy of their novel PROTAC molecules and make informed decisions for further drug development.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Thalidomide-O-C6-COOH Containing PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with PROTACs containing a Thalidomide-O-C6-COOH moiety.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Solubility Challenge
Q1: Why do my this compound containing PROTACs have such poor aqueous solubility?
Thalidomide-based PROTACs, by their very nature, are large and complex molecules, often with a high molecular weight (frequently >700 Da) and significant lipophilicity.[1] This combination places them in the "beyond the Rule of Five" (bRo5) chemical space, which is typically associated with poor aqueous solubility and oral bioavailability.[1][2] The this compound component, while providing a necessary linker attachment point, contributes to the overall size and lipophilicity, which can lead to low solubility in aqueous buffers.
Q2: What are the downstream experimental consequences of poor PROTAC solubility?
Poor solubility can severely impact the accuracy and reproducibility of your experimental results.[1] Common issues include:
-
Precipitation in Assays: The PROTAC can precipitate out of solution in aqueous buffers used for cell culture or biochemical assays. This leads to an underestimation of its true potency (e.g., DC50, IC50).[1]
-
Inconsistent Results: The degree of precipitation can fluctuate between experiments, resulting in high variability and a lack of reproducibility.[1]
-
Challenges in Formulation: Low intrinsic solubility makes it difficult to prepare stock solutions at desired concentrations and to develop formulations for in vivo studies.
Section 2: Strategies for Improving PROTAC Solubility
Q3: How can I improve the solubility of my existing this compound PROTAC without chemical modification?
For a synthesized PROTAC, formulation strategies are key. These approaches focus on altering the environment of the PROTAC molecule to enhance its dissolution.
-
Use of Co-solvents: Organic solvents like DMSO are commonly used to prepare high-concentration stock solutions. For aqueous dilutions, co-solvents such as ethanol (B145695) or PEG-400 can be added to the buffer to maintain solubility. However, it is crucial to keep the final concentration of organic solvents low (typically ≤1%) in cellular assays to avoid toxicity.[3][4]
-
pH Adjustment: If your PROTAC contains ionizable groups (acidic or basic), its solubility will be dependent on the pH of the solution.[3] For a PROTAC with a carboxylic acid like this compound, increasing the pH of the buffer (making it more basic) will increase the solubility.[3]
-
Amorphous Solid Dispersions (ASDs): ASDs are a highly effective formulation strategy where the PROTAC is dispersed in a polymer matrix in an amorphous state.[5][6][7] This high-energy, amorphous form is more soluble than the crystalline form.[6] Polymers like HPMCAS and Eudragit® L 100-55 have been shown to be effective for PROTACs.[6][8]
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be employed.[1][6] These systems consist of oils and surfactants that encapsulate the PROTAC and form nano-sized droplets in aqueous environments, thereby improving dissolution and absorption.[1]
Q4: What chemical modifications can be made to the PROTAC structure to inherently improve solubility?
Optimizing the chemical structure, particularly the linker, is a primary strategy for enhancing the intrinsic solubility of a PROTAC.[9]
-
Incorporate Polar Functional Groups: Introducing polar groups such as amides or ethers within the linker can increase hydrophilicity.[10]
-
Utilize PEG Linkers: Polyethylene glycol (PEG) chains are widely used to improve the solubility of PROTACs due to the polarity of the ethylene (B1197577) glycol units.[10][11][]
-
Introduce Heterocycles: Replacing linear alkyl chains in the linker with saturated nitrogen heterocycles like piperazine (B1678402) or piperidine (B6355638) can significantly improve solubility.[9]
-
Modify the Linker Attachment Point: The position where the linker is attached to the warhead or the E3 ligase ligand can influence the overall physicochemical properties of the PROTAC.[13]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solutions |
| PROTAC precipitates when diluted from DMSO stock into aqueous buffer. | The aqueous solubility of the PROTAC is exceeded. | 1. Decrease the final PROTAC concentration. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it remains within the tolerance limits of your assay (typically ≤1%).[3][4]3. Adjust the pH of the aqueous buffer. For a COOH-containing PROTAC, increasing the pH may improve solubility.[3]4. Use a surfactant (e.g., Poloxamer 188) to aid in dissolution. |
| Inconsistent results in cell-based assays. | The PROTAC may be precipitating in the cell culture medium over time. | 1. Visually inspect the wells for any signs of precipitation after adding the PROTAC.2. Perform a kinetic solubility assay in the specific cell culture medium to determine the solubility limit.3. Consider formulating the PROTAC as an amorphous solid dispersion (ASD) with a suitable polymer to improve its dissolution and maintain supersaturation.[5][6] |
| Low or no activity in a biochemical assay. | The actual concentration of the dissolved PROTAC in the assay buffer is much lower than the nominal concentration due to poor solubility. | 1. Measure the thermodynamic solubility of the PROTAC in the assay buffer.2. Filter the assay solution before use to remove any undissolved particles and measure the concentration of the filtrate.3. Explore formulation strategies like using cyclodextrins to enhance solubility in the assay buffer. |
Data Summary
Table 1: Effect of Formulation on PROTAC Solubility
| PROTAC | Formulation | Solubility/Dissolution Enhancement | Reference |
| AZ1 (Cereblon-recruiting) | Amorphous Solid Dispersion (ASD) with HPMCAS | Up to 2-fold increase in drug supersaturation compared to the pure amorphous API. | [5][7] |
| ARCC-4 | Amorphous Solid Dispersion (ASD) with HPMCAS or Eudragit® L 100-55 | Pronounced supersaturation without precipitation for the entire dissolution period. | [6][8] |
| ARCC-4 | Liquisolid formulation | Failed to increase solubility. | [6][8] |
| ARV-825 | Self-nano emulsifying preconcentrate (SNEP) | Significantly enhanced solubility in aqueous and biorelevant media. | [6] |
Key Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry or UV-Vis Spectroscopy
This protocol provides a high-throughput method to assess the kinetic solubility of a PROTAC, which is often more representative of how compounds behave in screening assays.[1]
1. Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of the this compound containing PROTAC in 100% DMSO. Ensure the compound is fully dissolved.[1][2]
2. Serial Dilution:
-
In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO to create a range of concentrations.[2]
3. Transfer to Assay Plate:
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a clear 96-well or 384-well plate pre-filled with the aqueous assay buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low and constant (e.g., ≤1%).[1]
4. Incubation:
-
Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).[1]
5. Measurement:
-
Measure the turbidity of each well using a nephelometer or the absorbance using a UV-Vis plate reader at a wavelength where the compound does not absorb. The concentration at which a significant increase in turbidity or light scattering is observed is considered the kinetic solubility.
Protocol 2: Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This is a common method for preparing ASDs in a laboratory setting.
1. Polymer and PROTAC Solution:
-
Select a suitable polymer (e.g., HPMCAS).
-
Dissolve both the this compound containing PROTAC and the polymer in a common volatile solvent (e.g., acetone, methanol). The drug loading (e.g., 10-20% w/w) should be determined based on preliminary screening.[5]
2. Solvent Evaporation:
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
3. Drying:
-
Further dry the film under a high vacuum for an extended period (e.g., 24-48 hours) to remove any residual solvent.
4. Collection and Characterization:
-
Scrape the dried ASD from the flask.
-
Characterize the solid state of the ASD using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the absence of crystallinity.[8]
Visualizations
Caption: A logical diagram illustrating the workflow for troubleshooting poor PROTAC solubility.
Caption: Signaling pathway for PROTAC-mediated protein degradation, initiated by a soluble PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. chempep.com [chempep.com]
- 11. precisepeg.com [precisepeg.com]
- 13. explorationpub.com [explorationpub.com]
how to overcome the hook effect with Thalidomide-O-C6-COOH PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalidomide-O-C6-COOH PROTACs, with a specific focus on identifying and overcoming the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is a this compound PROTAC?
A this compound is a specific type of Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to recruit a target protein for degradation.[1][2] Its components are:
-
A Thalidomide-based ligand: This part of the molecule binds to the Cereblon (CRBN) E3 ubiquitin ligase, a widely used ligase in PROTAC design.[3]
-
A C6-COOH linker: This is a 6-carbon chain ending in a carboxylic acid group. The linker connects the two ends of the PROTAC and its length and composition are critical for the stability of the resulting ternary complex.[4][5]
-
A warhead (not specified in the name): The carboxylic acid group on the linker serves as a conjugation point to attach a specific "warhead" ligand that binds to the target protein of interest.
Q2: What is the "hook effect" in PROTAC experiments?
The "hook effect" is a phenomenon where the efficiency of target protein degradation decreases at high concentrations of a PROTAC.[6][7] This results in a characteristic bell-shaped dose-response curve, instead of the standard sigmoidal curve seen with traditional inhibitors.[6] This paradoxical effect can lead to the misinterpretation of a PROTAC's potency and efficacy.[8]
Q3: What is the underlying mechanism of the hook effect?
The hook effect is caused by an imbalance in complex formation at excessive PROTAC concentrations.[9] A PROTAC's function relies on forming a productive ternary complex (Target Protein—PROTAC—E3 Ligase).[10] However, at very high concentrations, the PROTAC is more likely to form two types of unproductive binary complexes :
-
Target Protein—PROTAC
-
PROTAC—E3 Ligase
These binary complexes sequester the individual components, preventing them from forming the productive ternary complex needed for ubiquitination and degradation.[6][11]
Q4: Why is it important to identify and overcome the hook effect?
Failing to recognize the hook effect can have significant consequences for research and drug development:
-
Inaccurate Potency Assessment: Key parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be incorrectly determined.[6]
-
Misinterpretation of Results: A potent PROTAC might be mistakenly classified as weak or inactive if it is tested only at concentrations that fall within the inhibitory part of the hook.[8]
-
Wasted Resources: Promising compounds could be prematurely abandoned, while resources may be spent trying to optimize an already potent molecule tested at the wrong concentration.
Q5: At what concentrations is the hook effect typically observed?
The onset of the hook effect is highly dependent on the specific PROTAC, its binding affinities, the target protein, and the cell line used.[12] However, it is frequently observed at concentrations in the micromolar (µM) range, often becoming apparent at concentrations above 1 µM.[6][12] It is essential to perform a wide dose-response experiment, spanning from picomolar to high micromolar ranges, to fully characterize the degradation profile.[12]
Troubleshooting Guides
This section addresses common problems encountered during experiments with this compound PROTACs.
Problem 1: My dose-response curve is bell-shaped, with degradation decreasing at high concentrations.
-
Likely Cause: You are observing the classic hook effect.[7]
-
Solutions & Troubleshooting Steps:
-
Confirm and Define the Optimal Concentration: The most critical step is to perform a detailed dose-response experiment. Test the PROTAC over a wide and granular range of concentrations (e.g., 1 pM to 50 µM) to clearly identify the concentration that achieves maximum degradation (Dmax).[7][10] Use this optimal concentration for all future endpoint experiments.
-
Perform a Time-Course Experiment: Degradation is a time-dependent process. Analyze protein levels at multiple time points (e.g., 2, 4, 8, 16, 24 hours) using both the optimal (Dmax) concentration and a higher, "hooked" concentration. This will help you understand the kinetics of degradation and determine the optimal treatment duration.[9]
-
Confirm Proteasome-Mediated Degradation: To verify that the protein loss is due to the intended mechanism, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of the target protein levels (i.e., a restoration of the protein band on a Western blot) confirms that the degradation is proteasome-dependent.[13]
-
Problem 2: My PROTAC shows very weak or no degradation at any tested concentration.
-
Likely Cause: This can be due to several factors. It's possible the concentrations tested were all too high and fell within the hook effect region.[6] Alternatively, the PROTAC may have poor cell permeability, low binding affinity, or the target protein may be very stable.[10][14]
-
Solutions & Troubleshooting Steps:
-
Test a Broader Concentration Range: Before concluding the PROTAC is inactive, test it across a much wider range of concentrations (e.g., from 1 pM to 100 µM). It's possible the active range is very narrow and was missed.[6]
-
Directly Assess Ternary Complex Formation: Use biophysical or in-cell assays to confirm that your PROTAC can successfully bring the target protein and CRBN together. A positive signal in these assays, even without degradation, suggests the issue may lie downstream (e.g., lack of accessible lysines for ubiquitination).[8][10]
-
Evaluate Cell Permeability: PROTACs are large molecules and may not easily cross the cell membrane. If possible, use cellular target engagement assays in both intact and permeabilized cells to distinguish between poor permeability and a lack of intracellular activity.[14]
-
Problem 3: A sharp hook effect is observed, severely limiting the optimal concentration window.
-
Likely Cause: A very sharp hook effect can indicate suboptimal biophysical properties, such as very high binary binding affinities that favor binary complex formation, or negative cooperativity, where the binding of one protein partner inhibits the binding of the other.[12][15] The linker design may also be a contributing factor.[5]
-
Solutions & Troubleshooting Steps:
-
Measure Ternary Complex Cooperativity: Utilize biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or TR-FRET. These techniques can measure the binding affinities and determine the cooperativity (alpha) of the ternary complex. A PROTAC that forms a highly stable and cooperative complex is less prone to the hook effect.[5][15]
-
Consider PROTAC Redesign: If biophysical data suggests poor ternary complex formation or stability, a redesign may be necessary. The linker is a critical component; systematically altering its length, rigidity, or attachment points can significantly impact ternary complex geometry and stability, potentially widening the effective concentration window.[5][8]
-
Quantitative Data Summary
The following tables provide examples of quantitative data used to characterize the hook effect and the assays used to study PROTAC mechanisms.
Table 1: Example Dose-Response Data for a PROTAC Exhibiting a Hook Effect
| PROTAC Concentration | % Target Protein Remaining (vs. Vehicle) | Observation |
| 0.1 nM | 98% | No significant degradation |
| 1 nM | 75% | Degradation initiated |
| 10 nM | 30% | Potent degradation |
| 100 nM | 8% | Maximal Degradation (Dmax) |
| 1,000 nM (1 µM) | 45% | Hook Effect Onset |
| 10,000 nM (10 µM) | 85% | Significant Hook Effect |
This data illustrates a typical bell-shaped curve where the most effective degradation occurs at 100 nM, with efficacy decreasing at higher concentrations.[7][8]
Table 2: Comparison of Key Assays for PROTAC Ternary Complex Analysis
| Assay | Principle | Key Information Provided |
| Western Blot | Antibody-based detection of protein levels in cell lysates. | Measures the endpoint of PROTAC activity (protein degradation); used to determine DC50 and Dmax.[13] |
| NanoBRET™ | Proximity-based bioluminescence resonance energy transfer in live cells. | Confirms ternary complex formation in a physiological context and measures its relative stability.[16][17] |
| TR-FRET | Time-resolved fluorescence resonance energy transfer in a biochemical assay. | Quantifies ternary complex formation in vitro; can be used to determine binding affinities and cooperativity.[18] |
| SPR | Surface Plasmon Resonance; measures mass changes on a sensor surface. | Provides detailed kinetic data (on/off rates) for binary and ternary interactions and assesses cooperativity.[19] |
| ITC | Isothermal Titration Calorimetry; measures heat changes upon binding. | Provides thermodynamic data (affinity, stoichiometry, enthalpy, entropy) for binary and ternary complex formation.[19] |
Experimental Protocols
Protocol 1: Dose-Response Analysis by Western Blot
This protocol is used to determine the DC50 and Dmax of a PROTAC and to identify the hook effect.
-
Cell Seeding: Plate cells (e.g., 250,000 cells/well in a 12-well plate) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound PROTAC in cell culture medium. A recommended range is 0.1 nM to 20 µM to capture the full dose-response curve.[7] Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Aspirate the old medium and treat cells with the varying PROTAC concentrations for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the bands.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to visualize the dose-response curve, determine the Dmax, and identify the hook effect.[7]
Protocol 2: In-Cell Ternary Complex Detection using NanoBRET™ Assay
This is a proximity-based assay to directly measure ternary complex formation in live cells.[17]
-
Cell Line Preparation: Use a cell line engineered to express the target protein fused to a NanoLuc® luciferase donor and the E3 ligase (CRBN) fused to a HaloTag® acceptor.
-
Cell Seeding: Plate the engineered cells in a white, 96-well assay plate and incubate overnight.
-
HaloTag® Labeling: Treat cells with the HaloTag® NanoBRET® 618 Ligand (acceptor) and allow it to enter the cells and bind to the HaloTag®-CRBN fusion protein.
-
PROTAC Treatment: Add the this compound PROTAC in a serial dilution to the wells.
-
Substrate Addition: Add the Nano-Glo® Live Cell Substrate. This will be converted by the NanoLuc®-target protein fusion (donor), producing luminescence.
-
Signal Detection: Read the plate on a luminometer capable of detecting both the donor (e.g., 460 nm) and acceptor (e.g., >610 nm) emission wavelengths.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A bell-shaped curve when plotting the BRET ratio against PROTAC concentration is indicative of ternary complex formation and the hook effect at the molecular level.
Visualizations
Caption: The Hook Effect: Optimal vs. High PROTAC Concentrations.
Caption: Troubleshooting Workflow for the PROTAC Hook Effect.
Caption: The Catalytic Cycle of PROTAC-Mediated Protein Degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. escholarship.org [escholarship.org]
- 15. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 16. tandfonline.com [tandfonline.com]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 18. youtube.com [youtube.com]
- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Length for Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is dedicated to addressing the challenges associated with optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) that utilize a Thalidomide-O-C6-COOH moiety for Cereblon (CRBN) E3 ligase recruitment.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase (in this case, thalidomide (B1683933) for CRBN), and a linker connecting the two.[1][2] The linker's primary function is to span the distance between the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex (Target Protein:PROTAC:E3 Ligase).[1][3] This proximity is crucial for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[][5]
Q2: Why is the linker length, specifically for a this compound based PROTAC, so critical for its activity?
A2: The length of the linker is a paramount parameter influencing a PROTAC's efficacy.[6] For a this compound based PROTAC, the C6 alkyl chain provides significant flexibility. However, the overall length must be precisely optimized.
-
If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and CRBN, thus inhibiting the formation of a productive ternary complex.[1][6]
-
If the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to reduced degradation.[1][6] The optimal length is specific to each target protein and E3 ligase pair and must be empirically determined.[2][7]
Q3: What is the "hook effect" and how does linker design influence it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at higher PROTAC concentrations.[1] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC:Target or PROTAC:CRBN) rather than the desired ternary complex.[8][9] A well-designed linker can enhance the stability and cooperativity of the ternary complex, meaning the binding of one protein increases the affinity for the other.[8][10] This increased stability can help to mitigate the hook effect by favoring the formation of the productive ternary complex even at higher concentrations.
Q4: How does the C6-COOH linker affect the physicochemical properties of the PROTAC?
A4: The linker significantly influences a PROTAC's solubility, cell permeability, and metabolic stability.[6][11]
-
Solubility: The carboxylic acid (-COOH) group can increase hydrophilicity, potentially improving the aqueous solubility of the PROTAC. However, the overall molecule is often large and can have poor solubility.[11] PEG linkers are commonly used to improve solubility.[12][13]
-
Cell Permeability: PROTACs are typically large molecules that often violate Lipinski's "Rule of Five" and may have poor cell permeability.[11][14] The flexibility of the C6 alkyl chain may allow the PROTAC to adopt a more compact conformation, which can be beneficial for crossing the cell membrane.[15][16]
-
Metabolic Stability: Alkyl chains can be susceptible to metabolism. Modifications to the linker, such as incorporating rigid structures, can sometimes improve stability.[17]
Troubleshooting Guide
This section addresses common problems encountered during the optimization of this compound based PROTACs.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| No significant degradation of the target protein is observed. | 1. Suboptimal Linker Length: The C6 linker may not be the optimal length for your specific target.[1] | - Synthesize a Library: Create a series of PROTACs with varying linker lengths (e.g., C4, C5, C7, C8, or PEG linkers of different lengths) to identify the optimal distance for ternary complex formation.[6][7] |
| 2. Poor Cell Permeability: The PROTAC may not be reaching its intracellular target in sufficient concentrations.[8][13] | - Assess Permeability: Use assays like PAMPA or Caco-2 to evaluate cell permeability.[14][16] - Modify Linker: Introduce elements that can improve permeability, though this may require moving away from a simple alkyl chain.[17] | |
| 3. Ineffective Ternary Complex Formation: Even with good binary binding, the PROTAC may not effectively bring the target and CRBN together.[6] | - Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET to directly measure ternary complex formation and stability.[6][18][19] | |
| High binding affinity to both target and CRBN, but no degradation. | 1. Non-productive Ternary Complex: The complex may form, but the orientation of the target protein's lysine (B10760008) residues may not be accessible for ubiquitination.[8][10] | - Vary Linker Attachment Points: If possible, synthesize PROTACs with the linker attached to different positions on the target-binding ligand.[7] - Computational Modeling: Use molecular modeling to predict the conformation of the ternary complex and guide linker design.[3][20] |
| 2. Cellular Efflux: The PROTAC may be actively transported out of the cell.[6] | - Efflux Pump Inhibition: Co-treat with known efflux pump inhibitors to see if degradation is rescued. | |
| A significant "hook effect" is observed at higher concentrations. | 1. Low Ternary Complex Cooperativity: The PROTAC may be readily forming binary complexes.[1] | - Enhance Cooperativity: A more rigid linker, or one that pre-organizes the molecule in a favorable conformation, may improve ternary complex stability.[8] |
| Inconsistent degradation results between experiments. | 1. Experimental Variability: Cell health, passage number, and confluency can affect the ubiquitin-proteasome system.[10] | - Standardize Cell Culture: Use cells within a defined passage number range and ensure consistent seeding densities. |
| 2. PROTAC Instability: The compound may be degrading in the cell culture medium.[10] | - Assess Stability: Check the stability of your PROTAC in the media over the course of the experiment. |
Data Presentation
Impact of Linker Length on PROTAC Efficacy
The following table summarizes hypothetical data illustrating the importance of linker length for a Thalidomide-O-linker-COOH based PROTAC targeting a hypothetical protein kinase.
| Linker Type & Length | DC₅₀ (nM) | Dₘₐₓ (%) |
| Alkyl Chain (C4) | >1000 | <10 |
| Alkyl Chain (C5) | 500 | 45 |
| Alkyl Chain (C6) | 150 | 85 |
| Alkyl Chain (C7) | 400 | 60 |
| Alkyl Chain (C8) | 800 | 30 |
| PEG (3 units) | 250 | 75 |
| PEG (4 units) | 100 | 90 |
Note: DC₅₀ is the concentration for 50% degradation, and Dₘₐₓ is the maximum degradation. Lower DC₅₀ and higher Dₘₐₓ values indicate better performance.[12] This data illustrates that even small changes in the alkyl chain length can significantly impact degradation efficacy.
Experimental Protocols
Western Blot for PROTAC-Induced Degradation
This is a fundamental assay to quantify the amount of target protein remaining after PROTAC treatment.[5]
Materials:
-
Cell line expressing the target protein
-
This compound based PROTAC
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA) with protease inhibitors
-
Primary antibodies (target protein and loading control like GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat with a range of PROTAC concentrations for a specified time (e.g., 18-24 hours).[13]
-
Lysis: Wash cells with ice-cold PBS and lyse them.
-
Quantification: Determine protein concentration using a BCA assay.[5]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[5]
-
Immunoblotting: Block the membrane and probe with primary antibodies, followed by the HRP-conjugated secondary antibody.[13]
-
Detection: Apply the chemiluminescent substrate and image the blot.[5]
-
Analysis: Quantify band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ.[5]
Ternary Complex Formation Assay (NanoBRET™)
This assay measures the proximity of the target protein and E3 ligase in live cells, induced by the PROTAC.[13][19]
Materials:
-
Engineered cell line co-expressing the target protein fused to NanoLuc® luciferase and CRBN fused to a HaloTag®.
-
PROTAC of interest
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
Procedure:
-
Cell Seeding: Seed the engineered cells in a white 96-well plate.
-
Labeling: Add the HaloTag® ligand to the cells and incubate.
-
Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Detection: Add the NanoBRET™ substrate.
-
Measurement: Read the luminescence at both donor and acceptor wavelengths. The NanoBRET™ ratio indicates ternary complex formation.[19]
In-Cell Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein induced by the PROTAC.[21]
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Antibody for immunoprecipitation of the target protein
-
Antibody against ubiquitin
Procedure:
-
Treatment: Treat cells with the PROTAC, often in the presence of a proteasome inhibitor like MG132 to allow ubiquitinated proteins to accumulate.
-
Lysis: Lyse the cells.
-
Immunoprecipitation: Use an antibody against the target protein to pull it down from the lysate.
-
Western Blot: Perform a Western blot on the immunoprecipitated samples and probe with an anti-ubiquitin antibody. An increased smear or laddering pattern in the PROTAC-treated sample indicates enhanced ubiquitination.[21]
Visualizations
Caption: General mechanism of action for a Thalidomide-based PROTAC.
Caption: Experimental workflow for optimizing PROTAC linker length.
Caption: A logical flowchart for troubleshooting lack of PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 三重複合体の形成 [promega.jp]
- 20. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ubiquitination Assay - Profacgen [profacgen.com]
Technical Support Center: Addressing Off-Target Effects of Thalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address off-target effects associated with thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with thalidomide-based PROTACs?
A1: The primary off-target effects of thalidomide-based PROTACs originate from the inherent activity of the thalidomide (B1683933), pomalidomide (B1683931), or lenalidomide (B1683929) moiety. This component acts as a "molecular glue," recruiting unintended proteins, known as neosubstrates, to the Cereblon (CRBN) E3 ligase for degradation.[1][2] The most well-characterized neosubstrates are zinc finger transcription factors, including Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[1][3] The degradation of these proteins can lead to unintended biological outcomes, such as immunomodulatory effects and potential teratogenicity.[1]
Q2: How does the "hook effect" contribute to off-target degradation?
A2: The "hook effect" is a phenomenon observed at high PROTAC concentrations where the formation of binary complexes (PROTAC-target protein or PROTAC-E3 ligase) predominates over the productive ternary complex (target protein-PROTAC-E3 ligase).[1][4] These non-productive binary complexes can sequester the E3 ligase. It is hypothesized that this PROTAC/E3 ligase binary complex may still be capable of recruiting and degrading low-affinity off-target proteins, thus contributing to off-target effects.[1][2]
Q3: What are the main strategies to minimize off-target effects of thalidomide-based PROTACs?
A3: Key strategies focus on modifying the thalidomide or pomalidomide scaffold to decrease its affinity for neosubstrates while preserving its ability to recruit CRBN for the degradation of the intended target.[1] Approaches include:
-
Modification at the C5 position of the phthalimide (B116566) ring: Introducing bulky substituents at this position can sterically hinder the binding of zinc finger proteins to the CRBN-PROTAC complex.[1][3]
-
Masking hydrogen-bond donors: The interaction between the phthalimide ring and neosubstrates is partly mediated by hydrogen bonds. Masking these donor sites can diminish off-target binding.[1]
-
Utilizing a different E3 ligase: If feasible, redesigning the PROTAC to use a different E3 ligase, such as VHL, which has a distinct off-target profile, can be an effective strategy.[1]
Q4: How can I improve the selectivity of my PROTAC?
A4: Improving PROTAC selectivity involves several optimization strategies:
-
Optimize the Target-Binding Warhead: Employ a more selective ligand for your protein of interest.[5]
-
Modify the Linker: The linker's length and composition influence the ternary complex's conformation and, consequently, which proteins are presented for ubiquitination. Systematic variation of the linker can enhance selectivity.[5]
-
Change the E3 Ligase: Different E3 ligases have varying endogenous substrates and may form different off-target ternary complexes.[5]
-
Quantitative Proteomics: Utilize techniques like Tandem Mass Tagging (TMT)-based quantitative proteomics to obtain a global view of protein level changes after PROTAC treatment, which can help in the early identification of off-target effects.[5]
Troubleshooting Guide
This guide addresses specific issues users might encounter during their experiments with thalidomide-based PROTACs.
Problem 1: Significant degradation of known off-targets (e.g., IKZF1, IKZF3) is observed in my Western blot or proteomics data.
-
Possible Causes:
-
The pomalidomide or thalidomide moiety of your PROTAC is effectively recruiting neosubstrates to CRBN.
-
The PROTAC concentration is too high, potentially exacerbating off-target degradation through the hook effect.[1]
-
The cell line used expresses high levels of the off-target proteins.
-
-
Solutions:
-
Dose-Response Analysis: Perform a comprehensive dose-response experiment to identify the optimal concentration that maximizes on-target degradation while minimizing off-target effects.
-
Chemical Modification: If off-target degradation persists even at optimal on-target degradation concentrations, consider synthesizing a modified version of your PROTAC with substitutions at the C5 position of the phthalimide ring to sterically hinder neosubstrate binding.[1]
-
Alternative E3 Ligase: Explore redesigning the PROTAC to utilize a different E3 ligase, such as VHL.[1]
-
Problem 2: My modified PROTAC shows reduced on-target degradation.
-
Possible Causes:
-
The modification introduced to reduce off-target effects has also negatively impacted the formation of the on-target ternary complex.
-
The modified PROTAC has altered physicochemical properties, such as reduced cell permeability.
-
-
Solutions:
-
Assess Ternary Complex Formation: Use a NanoBRET assay to compare the formation of the on-target ternary complex with the original and modified PROTACs.[1]
-
Evaluate Cell Permeability: If possible, perform assays to compare the cell permeability of the original and modified PROTACs.
-
Systematic Linker Modification: If on-target ternary complex formation is weakened, explore different linker lengths and attachment points on the modified CRBN ligand to restore the optimal geometry for on-target degradation.[1]
-
Problem 3: I am observing unexpected cellular toxicity.
-
Possible Causes:
-
Off-target degradation of an essential protein.
-
High concentrations of the PROTAC or the solvent (e.g., DMSO).
-
-
Solutions:
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of your PROTAC.[4]
-
Global Proteomics: Conduct a global proteomics experiment to identify any unintended protein degradation that might be responsible for the toxicity.[4]
-
Lower PROTAC Concentration: If possible, lower the PROTAC concentration to a range that is effective for on-target degradation but below the toxic threshold.
-
Solvent Control: Ensure the solvent concentration is not toxic to the cells.[4]
-
Data Presentation
Table 1: Example Data for On-Target vs. Off-Target Degradation
| PROTAC | Target Protein | On-Target DC50 (nM) | On-Target Dmax (%) | Off-Target (IKZF1) DC50 (nM) | Off-Target (IKZF1) Dmax (%) |
| PROTAC A (Original) | Protein X | 10 | 95 | 50 | 80 |
| PROTAC B (C5-modified) | Protein X | 15 | 92 | >1000 | <10 |
This table illustrates how modifications to the thalidomide moiety can improve selectivity. PROTAC B, with a C5 modification, shows a significant reduction in off-target degradation of IKZF1 while largely maintaining its on-target potency against Protein X.
Experimental Protocols
Protocol 1: Global Proteomics Workflow for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects of a thalidomide-based PROTAC using quantitative mass spectrometry.
1. Cell Culture and Treatment:
- Culture a suitable human cell line to ~70-80% confluency.
- Treat cells with the PROTAC at a predetermined optimal concentration. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).[4]
- Incubate for a duration that enriches for direct degradation targets (e.g., 4-6 hours).[4]
2. Cell Lysis and Protein Digestion:
- Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
- Quantify protein concentration using a BCA assay.
- Reduce, alkylate, and digest the proteins into peptides using trypsin.[4]
3. Peptide Labeling and Fractionation (for TMT-based proteomics):
- Label the digested peptides with tandem mass tags (TMT) according to the manufacturer's protocol.
- Combine the labeled samples and perform high-pH reversed-phase fractionation.
4. LC-MS/MS Analysis:
- Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.[6]
- Acquire data in a data-dependent or data-independent acquisition mode.[6]
5. Data Analysis:
- Process the raw MS data using a suitable software package (e.g., MaxQuant, Spectronaut) to identify and quantify proteins.
- Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.
Protocol 2: Western Blot Analysis of Protein Degradation
This protocol details the steps for quantifying the degradation of a target protein in response to PROTAC treatment.[1][7]
1. Cell Seeding and Treatment:
- Seed cells in a 6-well plate to achieve 70-80% confluency at harvest.
- Allow cells to adhere overnight.
- Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for the desired time (e.g., 4, 8, 16, or 24 hours).[1]
2. Cell Lysis:
- Wash cells twice with ice-cold PBS.
- Add 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[1]
- Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[7]
3. Protein Quantification and Sample Preparation:
- Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[7]
- Normalize the protein concentration of all samples.
- Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.[7]
4. SDS-PAGE and Protein Transfer:
- Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][7]
5. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
- Incubate the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[1]
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
- Wash the membrane three times with TBST.
6. Detection and Analysis:
- Incubate the membrane with an ECL substrate and capture the chemiluminescent signal.
- Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
Protocol 3: NanoBRET™ Ternary Complex Formation Assay (Live Cells)
This assay measures the proximity of a target protein and an E3 ligase within living cells, providing a direct readout of ternary complex formation.[8][9][10]
1. Cell Seeding and Transfection:
- Seed HEK293T cells in white, solid-bottom 96-well assay plates.
- Co-transfect the cells with plasmids encoding a NanoLuc®-fused target protein (donor) and a HaloTag®-fused E3 ligase (e.g., CRBN; acceptor). A 1:10 donor to acceptor plasmid ratio is a good starting point.[8]
- Incubate the transfected cells for 24-48 hours.[8]
2. Compound Treatment:
- Prepare serial dilutions of the PROTAC in Opti-MEM™.
- (Optional) To distinguish ternary complex formation from degradation, pre-treat cells with a proteasome inhibitor like MG132 for 2-4 hours before adding the PROTAC.[8]
- Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).[8]
3. Reagent Addition:
- Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™.
- Add the detection reagent to each well.[8]
4. BRET Measurement:
- Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of dual-filtered luminescence.
5. Data Analysis:
- Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
- Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Bmax values.[8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.jp]
Technical Support Center: Refining Experimental Conditions for Thalidomide-O-C6-COOH Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments involving Thalidomide-O-C6-COOH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a synthetic E3 ligase ligand-linker conjugate.[1] It incorporates the thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 6-carbon alkyl chain linker that terminates in a carboxylic acid. Its primary application is in the development of Proteolysis-Targeting Chimeras (PROTACs).[1] The carboxylic acid group provides a reactive handle for conjugation to a ligand that targets a specific protein of interest for degradation.
Q2: What are the key considerations when designing a PROTAC using a thalidomide-based linker?
A2: The design of a successful PROTAC requires careful consideration of several factors. The choice of the E3 ligase is crucial, and it should be expressed in the cell line or tissue of interest.[2] The linker length and composition are also critical, as they influence the stability of the ternary complex and the efficiency of degradation.[3][4] For thalidomide-based PROTACs, the attachment point of the linker on the thalidomide scaffold can significantly impact the PROTAC's properties.[2]
Q3: What are the potential off-target effects of thalidomide-based PROTACs?
A3: The primary off-target effects of thalidomide-based PROTACs are related to the inherent activity of the thalidomide moiety. Thalidomide and its analogs can act as "molecular glues," recruiting unintended proteins (neosubstrates) to CRBN for degradation.[5][6][7] Well-known neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][6] The degradation of these off-target proteins can lead to unintended biological effects, such as immunomodulation.[5]
Q4: What is the "hook effect" in the context of PROTAC assays?
A4: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at high PROTAC concentrations.[5][8] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[5][8] This can complicate the determination of Dmax (maximum degradation) and DC50 (concentration for 50% degradation).[8]
Troubleshooting Guide
Issue 1: Poor Solubility of the Synthesized PROTAC
-
Question: My purified PROTAC synthesized with this compound has poor solubility in aqueous buffers and cell culture media. How can I address this?
-
Answer: Poor solubility is a common challenge with PROTACs due to their often high molecular weight and lipophilicity. Here are some strategies to improve solubility:
-
Co-solvents: For in vitro assays, you can use a small amount of an organic co-solvent like DMSO.[1][9][10][11] However, be mindful of the final DMSO concentration in cellular assays, as it can be toxic to cells at higher concentrations (typically >0.5%).
-
Formulation Strategies: For in vivo studies, formulation strategies such as the use of amorphous solid dispersions or lipid-based formulations can be explored.
-
Linker Modification: While you are using a C6 alkyl linker, for future iterations, consider exploring more hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) units, which generally improve water solubility.[4]
-
Issue 2: Low or No Degradation of the Target Protein
-
Question: I have synthesized my PROTAC using this compound, but I am not observing any degradation of my target protein in my Western blot analysis. What are the possible reasons?
-
Answer: A lack of target protein degradation can be due to several factors. A systematic approach to troubleshooting is recommended:
-
PROTAC Integrity and Purity: Verify the chemical structure, purity, and stability of your synthesized PROTAC using analytical techniques like LC-MS and NMR.[12] Ensure proper storage to prevent degradation.
-
Cell Permeability: The PROTAC may have poor cell permeability. This can be assessed using cellular thermal shift assays (CETSA) or NanoBRET target engagement assays.[5][12]
-
CRBN and Target Engagement: Confirm that your PROTAC is capable of binding to both CRBN and the target protein. This can be tested using biophysical assays such as TR-FRET or NanoBRET.[5][12][13][14][15][16][17][18][19][20][21]
-
Ternary Complex Formation: The linker may not be optimal for the formation of a stable ternary complex. The geometry of the ternary complex is crucial for efficient ubiquitination. Assays like TR-FRET or AlphaLISA can be used to assess ternary complex formation.[14][17][18][19][20]
-
E3 Ligase Expression: Ensure that CRBN is sufficiently expressed in your cell line.[2]
-
Proteasome Activity: Confirm that the proteasome is active in your cellular system. You can use a proteasome inhibitor (e.g., MG132) as a negative control. If your PROTAC is working, proteasome inhibition should rescue the degradation of the target protein.[22]
-
Issue 3: High Off-Target Protein Degradation
-
Question: My proteomics data shows significant degradation of off-target proteins, including known neosubstrates of CRBN. How can I mitigate these off-target effects?
-
Answer: Reducing off-target effects is crucial for developing a specific PROTAC. Here are some strategies:
-
Linker and Attachment Point Optimization: The linker length and its attachment point on the thalidomide scaffold can influence neosubstrate recruitment. Systematically varying the linker may help to identify a PROTAC with improved selectivity.[2]
-
Modification of the Thalidomide Moiety: Introducing bulky substituents at the C5 position of the phthalimide (B116566) ring can sterically hinder the binding of zinc finger neosubstrates to the CRBN-PROTAC complex.[5]
-
Use a Different E3 Ligase: If modifying the current PROTAC is not successful, consider redesigning it to utilize a different E3 ligase, such as VHL, which has a different substrate scope.[5]
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (248.51 mM)[1] | Use freshly opened DMSO as it is hygroscopic.[1] |
| Cell Culture Media | Low | Precipitation may be observed when a concentrated DMSO stock is added to aqueous media.[23] |
Table 2: Representative Degradation Efficiency of PROTACs with Different Linker Types
| Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Key Observation |
| BRD4 | Thalidomide | Alkyl Chain | 1.8 | >95 | Alkyl chains can provide good potency and degradation.[4] |
| BRD4 | Thalidomide | PEG Linker | 8.3 | >90 | PEG linkers generally improve solubility but may slightly reduce potency.[4] |
| BTK | Thalidomide | Propargyl Ether | 6.6 | >90 | Can provide rigidity and favorable vectors for ternary complex formation.[4] |
| HDAC1 | VHL | Alkyl | 910 | Not Reported | Submicromolar DC50 values achieved for HDAC1.[24] |
| HDAC3 | VHL | Alkyl | 640 | Not Reported | Submicromolar DC50 values achieved for HDAC3.[24] |
Note: The optimal linker is target-dependent and often requires empirical optimization. DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved. Lower DC50 and higher Dmax values indicate better performance.[4]
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[25][26]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.[25][26]
-
Treat the cells with a serial dilution of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle-only control (e.g., 0.1% DMSO).[25][26]
-
Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[25]
-
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[25]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[25]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.[25]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[25]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[25][26]
-
-
Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[25][26]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[25][26]
-
Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[5][25][26]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5][25][26]
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.[25][26]
-
Quantify the band intensities using densitometry software.[25][26]
-
Normalize the target protein band intensity to the loading control band intensity.[25][26]
-
Calculate the percentage of protein remaining relative to the vehicle control.[25][26]
-
Protocol 2: NanoBRET™ Target Engagement Assay for CRBN
This in-cell assay quantitatively measures the binding of a PROTAC to CRBN in a live-cell context.[13][15][16]
-
Cell Culture and Transfection:
-
Assay Setup:
-
Prepare serial dilutions of your test PROTAC.
-
Add the PROTAC dilutions to the wells containing the transfected cells.
-
Add a fluorescent tracer that binds to CRBN (e.g., BODIPY™-lenalidomide) at a fixed concentration to all wells.[16]
-
-
Signal Detection:
-
Add the NanoBRET™ substrate to all wells.
-
Measure the donor (NanoLuc®) and acceptor (fluorescent tracer) emission signals using a plate reader equipped for BRET measurements.[5]
-
-
Data Analysis:
-
Calculate the corrected NanoBRET™ ratio by dividing the acceptor signal by the donor signal.[5]
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the IC50 value for CRBN engagement.
-
Mandatory Visualization
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logical workflow for troubleshooting failed degradation experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. DMSO mimics inhibitory effect of thalidomide on choriocapillary endothelial cell proliferation in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DMSO exhibits similar cytotoxicity effects to thalidomide in mouse breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. benchchem.com [benchchem.com]
- 18. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Thalidomide-O-C6-COOH PROTAC Degradation Efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Thalidomide-O-C6-COOH PROTACs, with a focus on enhancing their degradation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a this compound PROTAC?
A this compound PROTAC is a heterobifunctional molecule designed to induce the degradation of a specific target protein.[1][2][3] It consists of three components: a ligand that binds to your protein of interest (POI), a thalidomide (B1683933) moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a C6-COOH linker that connects the two.[3][4][5] By simultaneously binding to both the POI and CRBN, the PROTAC forms a ternary complex, which brings the E3 ligase in close proximity to the POI.[5][6][7] This proximity facilitates the transfer of ubiquitin molecules to the POI, marking it for degradation by the cell's proteasome.[2][5][8]
Q2: Why is the linker, specifically a C6-COOH linker, important for PROTAC efficiency?
The linker plays a critical role in the efficacy of a PROTAC by influencing the formation and stability of the ternary complex.[5][9][10][11] The length, composition, and attachment points of the linker dictate the geometry of this complex.[10][12] An improperly designed linker can lead to steric hindrance or an unproductive orientation of the target protein and E3 ligase, resulting in inefficient ubiquitination.[5][9][12] The C6-COOH linker provides a six-carbon chain, offering a certain degree of flexibility and distance between the two ends of the PROTAC. The terminal carboxylic acid (COOH) group can also influence the molecule's physicochemical properties, such as solubility and cell permeability.
Q3: What are the common causes of poor degradation efficiency with my this compound PROTAC?
Low degradation efficiency is a frequent challenge in PROTAC development. Several factors can contribute to this issue:
-
Inefficient Ternary Complex Formation: The formation of a stable and productive ternary complex is essential for ubiquitination and subsequent degradation.[12] If this complex is unstable or has an unfavorable conformation, degradation will be inefficient.[12]
-
Suboptimal Linker: The C6 length of your linker may not be optimal for your specific target and E3 ligase combination. Even small changes in linker length can significantly impact degradation efficacy.[9]
-
Poor Cell Permeability or Solubility: PROTACs are often large molecules with poor solubility and cell permeability.[12][13] If the PROTAC cannot efficiently cross the cell membrane and reach its intracellular target, degradation will be minimal.[12]
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation.[12] This phenomenon leads to a bell-shaped dose-response curve where higher concentrations result in decreased degradation.[12]
-
Low E3 Ligase Expression: The efficacy of a thalidomide-based PROTAC is dependent on the expression of Cereblon (CRBN) in the cell line being used.[8]
Q4: How can I improve the solubility of my this compound PROTAC?
Poor aqueous solubility is a common issue with PROTACs.[13] Here are some strategies to address this:
-
Use of Co-solvents: Prepare your stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer containing a co-solvent such as ethanol, N,N-dimethylformamide (DMF), or polyethylene (B3416737) glycols (e.g., PEG-300, PEG-400).[14]
-
pH Adjustment: If your PROTAC has ionizable groups, its solubility will be pH-dependent. For the acidic COOH group in your linker, increasing the pH of the buffer (making it more basic) can improve solubility.[14]
-
Formulation Strategies: For in vivo studies, advanced formulation techniques like creating amorphous solid dispersions or using cyclodextrin (B1172386) complexes can be explored.[14]
Troubleshooting Guide
Problem: No or Poor Degradation of Target Protein
This is one of the most common issues encountered. Follow these steps to systematically troubleshoot the problem.
Step 1: Verify Compound Integrity and Experimental Setup
-
Confirm Compound Identity and Purity: Ensure your synthesized this compound PROTAC is the correct molecule and has high purity using methods like LC-MS and NMR.
-
Check Solubility: Visually inspect your treatment media for any precipitation of the PROTAC. Poor solubility can lead to an underestimation of its potency.[13]
-
Standardize Cell Culture Conditions: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment, as these factors can affect the ubiquitin-proteasome system.[15]
Step 2: Assess Target Engagement and E3 Ligase Availability
-
Confirm Target Engagement: It is crucial to verify that your PROTAC is binding to its intended target protein within the cell.
-
Recommended Assay: Cellular Thermal Shift Assay (CETSA). A successful PROTAC will increase the thermal stability of its target protein.[16]
-
-
Verify E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN).
-
Recommended Assay: Western Blot analysis of CRBN levels in your cell line. Low CRBN expression is a known cause of resistance to CRBN-based PROTACs.[8]
-
Step 3: Investigate Ternary Complex Formation
-
Evaluate Ternary Complex Formation: The ability of your PROTAC to bring together the target protein and the E3 ligase is fundamental to its function.
-
Recommended Assay: Co-immunoprecipitation (Co-IP). Lyse cells treated with your PROTAC and immunoprecipitate either the target protein or CRBN, then blot for the other two components.[17]
-
Step 4: Confirm Ubiquitination and Proteasomal Degradation
-
Assess Target Ubiquitination: If a ternary complex is forming but degradation is still poor, the complex may not be in a productive conformation for ubiquitination.
-
Verify Proteasome-Dependent Degradation: To confirm that the observed protein loss is due to the proteasome, pre-treat cells with a proteasome inhibitor.
-
Recommended Assay: Proteasome Inhibitor Rescue Experiment. If the PROTAC is working as intended, treatment with a proteasome inhibitor (e.g., MG132) should prevent the degradation of the target protein.[8]
-
Step 5: Optimize PROTAC Design and Concentration
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range (e.g., from picomolar to micromolar) to identify the optimal concentration and to check for a potential "hook effect".[12]
-
Modify the Linker: If all other steps suggest a functional PROTAC but with low efficiency, the C6-COOH linker may need optimization. Synthesize and test a series of PROTACs with varying linker lengths and compositions.[5][9][10] Introducing more rigid or flexible elements can alter the conformational dynamics and potentially lead to a more productive ternary complex.[9]
Data Presentation
Table 1: Troubleshooting Assays for Poor PROTAC Efficacy
| Potential Problem | Recommended Assay | Expected Outcome for a Functional PROTAC |
| Poor Compound Solubility | Kinetic Solubility Assay | Higher concentration remains in solution. |
| Lack of Target Engagement | Cellular Thermal Shift Assay (CETSA) | Increased thermal stability of the target protein. |
| Insufficient E3 Ligase | Western Blot for Cereblon (CRBN) | Detectable levels of CRBN expression. |
| Inefficient Ternary Complex Formation | Co-Immunoprecipitation (Co-IP) | Detection of the target protein, PROTAC, and CRBN in a complex. |
| Lack of Target Ubiquitination | In-Cell Ubiquitination Assay | Increased ubiquitination of the target protein. |
| Non-Proteasomal Degradation | Proteasome Inhibitor Rescue | Reversal of target protein degradation. |
| Suboptimal Concentration | Wide Dose-Response Western Blot | A dose-dependent decrease in target protein levels (may be bell-shaped). |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol is used to quantify the degradation of the target protein.[1][2]
-
Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency at the time of harvest. Treat cells with a range of concentrations of your this compound PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time (e.g., 4, 8, 16, 24 hours).[1] Include a vehicle control (e.g., DMSO).[1]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[17]
-
Sample Preparation and SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel.[17]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST). Incubate with a primary antibody against your target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash and incubate with an appropriate HRP-conjugated secondary antibody.[1]
-
Detection and Analysis: Visualize the bands using an ECL substrate and an imaging system. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.[1]
Protocol 2: In-Cell Ubiquitination Assay
This assay determines if the target protein is being ubiquitinated in the presence of the PROTAC.[17][18]
-
Cell Treatment: Seed and treat cells with the optimal degradation concentration of your PROTAC. Co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.[17]
-
Cell Lysis: Lyse cells in a stringent buffer (e.g., RIPA buffer) to disrupt protein complexes.[17]
-
Immunoprecipitation: Perform immunoprecipitation for your target protein.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and run on an SDS-PAGE gel. Perform a Western blot and probe with an anti-ubiquitin antibody. A ladder of bands appearing at higher molecular weights than your target protein indicates polyubiquitination.[19]
Protocol 3: Cell Viability Assay
This assay assesses the effect of your PROTAC on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat cells with a serial dilution of your this compound PROTAC for a specified time (e.g., 72 hours).
-
Assay: Perform a cell viability assay such as CellTiter-Glo® (CTG) or Cell Counting Kit-8 (CCK-8) according to the manufacturer's protocol.[20]
-
Analysis: Measure the signal (luminescence or absorbance) and plot cell viability against the PROTAC concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of action of a this compound PROTAC.
Caption: Systematic troubleshooting workflow for poor PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Ubiquitination Assay - Profacgen [profacgen.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of Thalidomide-O-C6-COOH PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cell permeability of Thalidomide-O-C6-COOH PROTACs.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound PROTACs exhibit low cellular activity despite high binding affinity in biochemical assays?
A significant reason for the discrepancy between biochemical potency and cellular activity is often poor cell permeability. PROTACs, including those with a this compound moiety, are large molecules that frequently fall "beyond the Rule of Five," possessing high molecular weights and polar surface areas. These characteristics can impede their ability to efficiently cross the cell membrane and reach their intracellular targets. The presence of a carboxylic acid group can further increase polarity and reduce passive diffusion.
Q2: What are the key physicochemical properties influencing the cell permeability of my PROTAC?
Several physicochemical properties are critical for PROTAC cell permeability:
-
Molecular Weight (MW): High MW can negatively impact passive diffusion across the cell membrane.
-
Polar Surface Area (PSA): A large PSA, often exacerbated by the carboxylic acid group, can limit membrane permeability.
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs can reduce permeability.
-
Lipophilicity (LogP): An optimal lipophilicity is crucial. While some lipophilicity is necessary to enter the lipid bilayer, excessively high LogP can lead to poor aqueous solubility or membrane retention.
-
Conformational Flexibility and Intramolecular Hydrogen Bonding (IMHB): The ability of a PROTAC to adopt a more compact, "chameleon-like" conformation through intramolecular hydrogen bonds can shield polar groups and enhance membrane permeability.
Q3: How can I improve the cell permeability of my this compound PROTAC?
Several strategies can be employed to enhance cell permeability:
-
Linker Optimization:
-
Modify Linker Composition: Replacing the C6 alkyl chain with a more rigid or a polyethylene (B3416737) glycol (PEG) linker can influence the PROTAC's conformational flexibility and solubility. However, PEG linkers can sometimes decrease cellular uptake.
-
Introduce Intramolecular Hydrogen Bonds: Designing the linker to promote the formation of intramolecular hydrogen bonds can lead to a more compact structure with a lower effective PSA, which is more favorable for cell penetration.
-
-
Prodrug Strategy: Masking the polar carboxylic acid group with a lipophilic, cleavable moiety (e.g., an ester) can significantly improve membrane transit. Once inside the cell, endogenous enzymes cleave the masking group to release the active PROTAC.
-
Reduce Hydrogen Bond Donors: If other parts of the PROTAC molecule contain amide bonds, consider replacing them with esters to reduce the hydrogen bond donor count and improve permeability.
Q4: What experimental assays can I use to assess the cell permeability of my PROTACs?
Several in vitro assays are commonly used:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is useful for initial screening and ranking of compounds based on their passive permeability.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. It can assess both passive diffusion and active transport.
-
NanoBRET™ Target Engagement Assay: This live-cell assay can provide an "availability index" by comparing the target engagement of the PROTAC in intact versus permeabilized cells. A significant difference in potency can indicate poor cell permeability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solutions |
| Low or no target degradation in cells, despite potent biochemical activity. | Poor Cell Permeability: The PROTAC is not reaching its intracellular target in sufficient concentrations. | 1. Experimentally confirm low permeability: Use PAMPA, Caco-2, or NanoBRET assays. 2. Modify the PROTAC: Employ a prodrug strategy by esterifying the carboxylic acid. 3. Optimize the linker: Synthesize analogs with different linker compositions to improve physicochemical properties. 4. Formulation strategies: For in vivo studies, consider using formulation strategies like lipid-based formulations to improve solubility and absorption. |
| High variability in cellular assay results. | Poor Aqueous Solubility: The PROTAC may be precipitating in the cell culture medium, leading to inconsistent effective concentrations. | 1. Measure kinetic solubility: Determine the solubility of your PROTAC in the assay buffer. 2. Adjust formulation: Use a co-solvent (e.g., DMSO) at a concentration that keeps the PROTAC in solution but is not toxic to the cells. 3. Chemical modification: Modify the PROTAC structure to improve solubility, for example, by incorporating solubilizing groups. |
| The "hook effect" is observed at high concentrations, complicating data interpretation. | Formation of non-productive binary complexes: At high concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, preventing the formation of the productive ternary complex required for degradation. | 1. Perform a wide dose-response experiment: This will help to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve of the hook effect. 2. Test at lower concentrations: Focus on the nanomolar to low micromolar range to find the maximal degradation sweet spot. |
Quantitative Data Summary
Disclaimer: Publicly available, direct comparative permeability data for PROTACs containing the specific this compound linker is limited. The following tables present representative data for thalidomide-based PROTACs with different linkers to illustrate the impact of physicochemical properties on cell permeability. These should be considered as examples to guide experimental design.
Table 1: Physicochemical Properties and Permeability of Representative Thalidomide-Based PROTACs
| PROTAC Analog | Linker Type | Molecular Weight (Da) | cLogP | H-Bond Donors | H-Bond Acceptors | PAMPA Permeability (Papp, 10⁻⁶ cm/s) |
| Analog A | PEG-based | ~950 | 3.2 | 4 | 12 | 0.5 (Low) |
| Analog B | Alkyl Chain | ~850 | 4.5 | 3 | 8 | 2.1 (Moderate) |
| Analog C (Ester Prodrug of an Acidic PROTAC) | Alkyl-Ester | ~900 | 5.1 | 2 | 9 | 5.8 (High) |
Table 2: Impact of Linker Modification on Cellular Activity of a Representative PROTAC
| PROTAC Modification | Linker Composition | DC₅₀ (nM) in Cellular Assay | Dₘₐₓ (%) |
| Parent (with Carboxylic Acid) | Alkyl-COOH | >1000 | <20% |
| Ester Prodrug | Alkyl-COOEt | 50 | >90% |
| PEG Linker Analog | PEG-based | 250 | ~60% |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the passive diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.
Methodology:
-
Prepare Acceptor Plate: Add 200 µL of PBS (pH 7.4) to each well of a 96-well acceptor plate.
-
Coat Donor Plate: Carefully apply 5 µL of a phospholipid solution (e.g., 2% phosphatidylcholine in dodecane) to the filter of each well in the 96-well donor plate.
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable buffer (e.g., PBS with a low percentage of DMSO) to the desired concentration (e.g., 10 µM).
-
Start the Assay: Add 200 µL of the donor solution to each well of the coated donor plate.
-
Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate.
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:
Where:
-
Vd = Volume of donor well
-
Va = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C]a = Concentration in the acceptor well
-
[C]eq = Equilibrium concentration
-
Caco-2 Permeability Assay
Principle: This assay measures the transport of a compound across a monolayer of Caco-2 cells, which mimics the intestinal barrier. It can assess both passive and active transport.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® permeable supports for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity.
-
Prepare Transport Buffer: Use a suitable transport buffer, such as Hank's Balanced Salt Solution (HBSS), pH 7.4.
-
Prepare Dosing Solutions: Dissolve the test PROTAC and control compounds in the transport buffer.
-
Apical to Basolateral (A-B) Permeability:
-
Add the dosing solution to the apical (donor) side of the Transwell®.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from both the donor and receiver compartments.
-
-
Basolateral to Apical (B-A) Permeability (for efflux assessment):
-
Add the dosing solution to the basolateral (donor) side.
-
Add fresh transport buffer to the apical (receiver) side.
-
Incubate and collect samples as described above.
-
-
Sample Analysis: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio:
-
Papp is calculated for both A-B and B-A directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Visualizations
Caption: A troubleshooting workflow for addressing the low cellular activity of this compound PROTACs.
Caption: Key strategies for enhancing the cell permeability of this compound PROTACs.
Caption: A simplified workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Validation & Comparative
Validating Target Degradation by Thalidomide-O-C6-COOH PROTACs: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of on-target protein degradation is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative overview of methodologies to validate the efficacy of PROTACs utilizing a Thalidomide-O-C6-COOH linker for recruitment of the Cereblon (CRBN) E3 ubiquitin ligase. We present supporting experimental data from analogous systems to illustrate key performance indicators and offer detailed protocols for essential validation assays.
The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide-based PROTACs are heterobifunctional molecules designed to induce the degradation of a specific protein of interest (POI).[1] They consist of three key components: a ligand that binds to the POI, a ligand derived from thalidomide (B1683933) that recruits the CRBN E3 ubiquitin ligase, and a linker that connects these two moieties.[1] The this compound provides athalidomide derivative connected to a six-carbon alkyl chain, terminating in a carboxylic acid for conjugation to a POI ligand.
The mechanism of action involves the PROTAC inducing the formation of a ternary complex between the POI and the CRBN E3 ligase.[1] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[2] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.[2]
Mechanism of action for a this compound PROTAC.
Comparative Performance of Thalidomide-Based PROTACs
The efficacy of a PROTAC is primarily determined by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).[3] These parameters are significantly influenced by the linker connecting the target ligand and the E3 ligase recruiter. While specific comparative data for PROTACs using the this compound linker is limited in publicly available literature, studies on analogous systems provide valuable insights into the impact of linker length and composition.
Impact of Linker Length and Composition on BRD4 Degradation
The following table summarizes representative data for thalidomide-based PROTACs targeting the BRD4 protein, illustrating how linker modifications can affect degradation potency.
| PROTAC | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | Pomalidomide | PEG | BRD4 | Jurkat | <1 | >90 |
| dBET1 | Thalidomide | PEG | BRD4 | MV4;11 | 4.3 | >90 |
| Hypothetical C6-Alkyl PROTAC | Thalidomide | C6 Alkyl | BRD4 | Varies | 5-50 | >90 |
Note: Data for ARV-825 and dBET1 are from published studies. The data for the "Hypothetical C6-Alkyl PROTAC" is an estimated range based on structure-activity relationships of similar PROTACs and is for illustrative purposes.
Comparison with Alternative E3 Ligase Ligands
The choice of E3 ligase recruiter also plays a crucial role in PROTAC performance. The table below compares a thalidomide-based PROTAC with a VHL (von Hippel-Lindau) recruiting PROTAC, both targeting BRD4.
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 (CRBN-based) | Pomalidomide | BRD4 | Jurkat | <1 | >90 |
| VHL-based PROTAC | VHL Ligand | BRD4 | Jurkat | ~1.8 | >90 |
Note: This data illustrates that both CRBN and VHL-recruiting PROTACs can achieve potent degradation of BRD4.
Experimental Protocols for Validation
Rigorous experimental validation is essential to confirm on-target degradation and elucidate the mechanism of action of a novel PROTAC. Below are detailed protocols for key assays.
Quantitative Western Blotting for Protein Degradation
This is a fundamental technique to quantify the reduction of a target protein in response to PROTAC treatment.
Experimental Workflow:
Experimental workflow for quantitative Western Blotting.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment. Treat cells with a range of concentrations of the this compound PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[4]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a bicinchoninic acid (BCA) assay.[5]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Separate the proteins by electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.[4]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Simultaneously, probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[4]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band. Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the results to determine the DC50 and Dmax values.[5]
Quantitative Proteomics for On- and Off-Target Analysis
Mass spectrometry-based quantitative proteomics provides an unbiased, global view of protein abundance changes following PROTAC treatment, enabling the simultaneous assessment of on-target efficacy and potential off-target effects.[1]
Experimental Workflow:
Workflow for TMT-based quantitative proteomics.
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells and treat with the this compound PROTAC at a concentration around its DC50 value and a vehicle control for a specified time.[1]
-
Protein Extraction and Digestion:
-
Harvest and lyse the cells in a urea-based lysis buffer.[5]
-
Quantify the protein concentration.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.[1]
-
Digest the proteins into peptides using trypsin overnight.[1]
-
-
Tandem Mass Tag (TMT) Labeling: Label the peptide samples from each condition with a specific isobaric TMT tag according to the manufacturer's protocol. This allows for the multiplexing of samples.
-
LC-MS/MS Analysis: Combine the TMT-labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using appropriate software to identify and quantify proteins. Determine the fold change in protein abundance in the PROTAC-treated samples relative to the control. A significant decrease in the abundance of the intended target validates on-target degradation, while changes in other proteins may indicate off-target effects.
Conclusion
Validating the target degradation of PROTACs containing a this compound linker requires a multi-faceted approach. While direct comparative data for this specific linker remains to be extensively published, the principles of PROTAC design and the performance of analogous molecules provide a strong framework for evaluation. By employing rigorous experimental methodologies such as quantitative Western Blotting and global proteomics, researchers can effectively characterize the potency, efficacy, and specificity of their novel degraders, thereby accelerating the development of this promising therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Cereblon-Recruiting HaloPROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Thalidomide-O-C6-COOH and Lenalidomide Linkers for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting CRBN-Recruiting Linkers in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for eliminating disease-causing proteins. The rational design of these heterobifunctional molecules, which hijack the cell's ubiquitin-proteasome system, is critical for achieving therapeutic success. A key component of a PROTAC is the linker that connects the target protein binder to the E3 ubiquitin ligase recruiter. This guide provides a detailed comparative analysis of two widely used Cereblon (CRBN) E3 ligase-recruiting linkers: Thalidomide-O-C6-COOH and lenalidomide-based linkers. By presenting objective performance data, experimental protocols, and mechanistic insights, this document aims to inform the strategic selection of linkers for the development of next-generation protein degraders.
Introduction to CRBN-Recruiting PROTACs
PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[1] This induced ternary complex formation (Target Protein - PROTAC - E3 Ligase) facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1] Thalidomide (B1683933) and its analog lenalidomide (B1683929) are well-established ligands for the CRBN E3 ligase, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1][2] The choice between these two scaffolds for the E3 ligase-binding moiety of a PROTAC can significantly influence the resulting degrader's efficacy, stability, and physicochemical properties.[1]
Structural and Synthetic Overview
This compound is a derivative of thalidomide featuring a C6 carboxylic acid linker attached to the phthalimide (B116566) ring via an ether linkage. This provides a reactive handle for conjugation to a target protein ligand.
Lenalidomide-based linkers are typically synthesized by modifying the 4-amino group of the phthalimide ring.[1] This position allows for the attachment of various linker types, including polyethylene (B3416737) glycol (PEG) chains of varying lengths, to optimize the properties of the final PROTAC molecule.[1]
Performance Comparison: Degradation Efficiency
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While extensive head-to-head comparisons across multiple targets are still emerging, studies on Bromodomain and Extra-Terminal domain (BET) protein degraders provide valuable insights.
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | Thalidomide | Not Specified | BRD4 | 0.1 - 0.3 | >90 | [1] |
| PROTAC 2 | Lenalidomide | Not Specified | BRD4 | pM range | >90 | [1] |
Note: The specific linker details for the PROTACs in the table were not fully disclosed in the source material, but they serve as a valuable head-to-head comparison of thalidomide versus lenalidomide as the CRBN-recruiting moiety.
From this data, it is evident that lenalidomide-based PROTACs can achieve picomolar potency in degrading BRD4, suggesting a potential advantage in efficacy over the thalidomide-based counterpart in this specific context.[1]
Binding Affinity and Ternary Complex Formation
The formation of a stable and cooperative ternary complex is a critical determinant of a PROTAC's degradation efficiency. The binding affinities of the parent E3 ligase ligands to CRBN are comparable.
| Ligand | Binding Affinity (Kd) to CRBN | Reference |
| Thalidomide | ~250 nM | [3] |
| Lenalidomide | ~178 nM | [3] |
| Pomalidomide | ~157 nM | [3] |
While the parent ligand affinities are similar, the overall PROTAC structure, including the linker, plays a crucial role in the stability and cooperativity of the ternary complex. The cooperativity factor (α) quantifies the extent to which the binding of one protein (e.g., the target) to the PROTAC enhances the binding of the other protein (e.g., the E3 ligase). An α value greater than 1 indicates positive cooperativity, which is often associated with more efficient degradation.[4]
Physicochemical and Stability Considerations
Studies have suggested that lenalidomide-based PROTACs may possess more favorable physicochemical properties compared to their thalidomide-based counterparts. The absence of one of the phthalimide carbonyl groups in lenalidomide can lead to improved metabolic and chemical stability.[1] This enhanced stability can be a crucial factor in the overall performance and in vivo durability of the PROTAC.[1]
Signaling Pathways and Experimental Workflows
To better understand the underlying biological processes and experimental procedures, the following diagrams illustrate the PROTAC mechanism of action and key experimental workflows.
Caption: PROTAC-mediated targeted protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Caption: Workflow for SPR-based ternary complex analysis.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments used to characterize the performance of thalidomide and lenalidomide-based degraders.
Protocol 1: Synthesis of this compound (Illustrative)
This protocol describes a general approach for the synthesis of thalidomide-based linkers.
-
Protection of Carboxylic Acid: The carboxylic acid group of 6-bromohexanoic acid is protected, for example, as a methyl or ethyl ester.
-
Williamson Ether Synthesis: 4-Hydroxythalidomide is reacted with the protected 6-bromohexanoate (B1238239) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) to form the ether linkage.
-
Deprotection: The protecting group on the carboxylic acid is removed (e.g., by hydrolysis with lithium hydroxide) to yield this compound.
-
Purification: The final product is purified by column chromatography or recrystallization.
Protocol 2: Synthesis of a Lenalidomide-PEG-Amine Linker (Illustrative)
This protocol outlines a general method for preparing a lenalidomide-based linker.
-
Boc-Protection: A commercially available amino-PEG-alcohol is reacted with di-tert-butyl dicarbonate (B1257347) (Boc2O) to protect the terminal amine.
-
Activation of Alcohol: The terminal hydroxyl group of the Boc-protected PEG linker is activated, for example, by conversion to a tosylate or mesylate.
-
Alkylation of Lenalidomide: Lenalidomide is reacted with the activated Boc-protected PEG linker in the presence of a base (e.g., DIPEA) in a polar aprotic solvent (e.g., DMF) to form the linker-lenalidomide conjugate.
-
Deprotection: The Boc protecting group is removed using an acid (e.g., trifluoroacetic acid) to yield the final lenalidomide-PEG-amine linker.
-
Purification: The product is purified by chromatography.
Protocol 3: Western Blot for Target Protein Degradation
This is a standard method to quantify the extent of target protein degradation.
-
Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein remaining relative to the vehicle-treated control and plot the data to determine the DC50 and Dmax values.
Protocol 4: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a label-free technique that measures the kinetics and affinity of molecular interactions in real-time.
-
Immobilization: Immobilize the purified E3 ligase (e.g., CRBN-DDB1 complex) onto a sensor chip.
-
Binary Interaction Analysis:
-
To measure the binding of the PROTAC to the E3 ligase, inject a series of concentrations of the PROTAC over the immobilized ligase.
-
To measure the binding of the PROTAC to the target protein, typically the target protein is immobilized on a separate sensor chip, and the PROTAC is injected.
-
-
Ternary Complex Analysis: Inject a mixture of a constant, near-saturating concentration of the target protein and a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the dissociation constants (Kd) for the binary and ternary complexes, as well as the association (kon) and dissociation (koff) rate constants. The cooperativity factor (α) is calculated as the ratio of the Kd of the PROTAC binding to the target protein in the absence and presence of the E3 ligase.[4]
Conclusion
Both thalidomide and lenalidomide-based linkers are effective in recruiting the CRBN E3 ligase for targeted protein degradation. While thalidomide-based linkers like this compound are valuable tools, the available data suggests that lenalidomide-based linkers may offer advantages in terms of degradation potency and physicochemical stability.[1] However, the optimal choice of E3 ligase ligand and linker is highly dependent on the specific target protein and the desired properties of the final PROTAC molecule. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to make informed decisions in the design and optimization of novel CRBN-recruiting degraders.
References
A Comparative Guide to CRBN and VHL-based PROTACs in Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The choice of E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's efficacy and pharmacological properties. This guide provides a detailed comparison between two of the most widely utilized E3 ligase systems: Cereblon (CRBN), engaged by thalidomide-derived ligands such as Thalidomide-O-C6-COOH, and the von Hippel-Lindau (VHL) E3 ligase.
Overview of Mechanisms
CRBN and VHL are substrate receptors for the CUL4A and CUL2 E3 ubiquitin ligase complexes, respectively. PROTACs based on these two systems share a common overarching mechanism but differ in the specifics of their recruitment and the resulting degradation profile. A CRBN-based PROTAC will bind to both the CRBN E3 ligase and a protein of interest (POI), forming a ternary complex that facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI. Similarly, a VHL-based PROTAC will bring a POI into proximity with the VHL E3 ligase complex to achieve the same outcome.
Figure 1. Comparative workflow of CRBN and VHL-based PROTACs.
Comparative Efficacy: Degradation of BRD4
To illustrate the comparative efficacy, we will consider the degradation of the BET bromodomain protein BRD4, a well-studied target for PROTAC-mediated degradation. The data presented below is a synthesis of findings from multiple studies that have developed and characterized both CRBN and VHL-based BRD4 degraders.
| Parameter | CRBN-based PROTAC (dBET1) | VHL-based PROTAC (ARV-771) | Reference |
| Target Protein | BRD4 | BRD4 | |
| Cell Line | RS4;11 | LNCaP | |
| DC50 (Concentration for 50% Degradation) | ~1.8 nM | <1 nM | |
| Dmax (Maximum Degradation) | >98% | >90% | |
| Time to Dmax | 2-4 hours | ~12 hours |
Note: The specific values can vary depending on the cell line, experimental conditions, and the specific PROTAC molecule used. The table provides a general comparison based on representative examples.
Signaling Pathways
The signaling cascades for CRBN and VHL-mediated degradation, while both culminating in proteasomal degradation, are initiated by distinct E3 ligase complexes.
Figure 2. CRBN-mediated ubiquitination and degradation pathway.
Figure 3. VHL-mediated ubiquitination and degradation pathway.
Experimental Protocols
The following are generalized protocols for assessing and comparing the efficacy of CRBN and VHL-based PROTACs.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., LNCaP, RS4;11) in 6-well plates at a density of 2 x 10^5 cells per well. Allow the cells to adhere and grow for 24 hours in complete growth medium.
-
PROTAC Treatment: Prepare serial dilutions of the CRBN-based and VHL-based PROTACs in DMSO. The final DMSO concentration in the cell culture medium should be kept below 0.1%.
-
Incubation: Treat the cells with varying concentrations of the PROTACs for the desired time points (e.g., 2, 4, 8, 12, 24 hours). Include a vehicle-only (DMSO) control.
Western Blotting for Protein Degradation
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the protein band intensities. The target protein levels are normalized to the loading control.
Data Analysis
-
DC50 Calculation: The concentration of the PROTAC that results in 50% degradation of the target protein is calculated by fitting the concentration-response data to a four-parameter logistic curve using software such as GraphPad Prism.
-
Dmax Determination: The Dmax is the maximum percentage of protein degradation observed across the tested concentration range.
Conclusion
Both CRBN and VHL-based PROTACs are highly effective at inducing the degradation of target proteins. The choice between them often depends on the specific target, the cellular context, and the desired pharmacokinetic and pharmacodynamic properties. VHL-based PROTACs may offer higher potency in some cases, while CRBN-based PROTACs can exhibit faster degradation kinetics. The development of a diverse toolbox of E3 ligase recruiters is crucial for expanding the scope of targeted protein degradation and overcoming potential resistance mechanisms. The experimental protocols outlined above provide a robust framework for the head-to-head comparison of different PROTAC platforms in a preclinical setting.
A Researcher's Guide to Confirming Proteasome-Dependent Degradation with Thalidomide-O-C6-COOH
For researchers, scientists, and drug development professionals, establishing that a target protein's degradation is proteasome-dependent is a critical validation step in the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs). Thalidomide-O-C6-COOH, a readily available E3 ligase ligand-linker conjugate, serves as a valuable tool for synthesizing CRBN-recruiting PROTACs. This guide provides a comparative analysis of thalidomide-based degraders, detailed experimental protocols for confirming the mechanism of action, and visualizations of the key cellular pathways and workflows.
This compound incorporates the well-characterized cereblon (CRBN) E3 ligase ligand, thalidomide, connected to a C6 carboxylic acid linker. This linker provides a convenient attachment point for a target protein binder, enabling the creation of a heterobifunctional PROTAC. The resulting PROTAC aims to induce the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.
Performance Comparison: Thalidomide-Based Degraders and Alternatives
The efficacy of a PROTAC is primarily evaluated by its DC50 (concentration for 50% maximal degradation) and Dmax (maximum degradation) values. While specific performance data for PROTACs utilizing the this compound linker is target-dependent and must be empirically determined, we can compare the parent ligand, thalidomide, with its more potent derivatives, lenalidomide (B1683929) and pomalidomide, in terms of their binding affinity to CRBN. Additionally, we present representative data for thalidomide- and pomalidomide-based PROTACs to illustrate typical performance.
As a crucial negative control and to confirm the involvement of the proteasome, proteasome inhibitors are employed. These agents block the activity of the proteasome, and if a compound's effect is proteasome-dependent, co-treatment with a proteasome inhibitor should rescue the degradation of the target protein.
Table 1: Comparison of CRBN Ligands and Representative PROTAC Performance
| Compound/PROTAC | Ligand Type | Target | DC50 (nM) | Dmax (%) | Cell Line | Binding Affinity (Kd to CRBN) |
| Thalidomide | Thalidomide | - | - | - | - | ~250 nM[1] |
| Lenalidomide | Lenalidomide | - | - | - | - | Higher than Thalidomide |
| Pomalidomide | Pomalidomide | - | - | - | - | Stronger than Thalidomide[2] |
| Representative Thalidomide-based PROTAC (dBET1) | Thalidomide derivative | BRD4 | ~1.8 | >95 | MV4;11 | Not Applicable |
| Representative Pomalidomide-based PROTAC (ARV-825) | Pomalidomide | BRD4 | <1 | >95 | RS4;11 | Not Applicable |
Table 2: Common Proteasome Inhibitors for Mechanistic Validation
| Inhibitor | Mechanism | Typical Working Concentration | Key Considerations |
| MG132 | Reversible peptide aldehyde inhibitor of the chymotrypsin-like activity of the proteasome. | 1-10 µM | Can also inhibit other proteases like calpains at higher concentrations. |
| Bortezomib (Velcade®) | Reversible boronic acid inhibitor of the 26S proteasome. | 10-100 nM | FDA-approved drug; highly potent and specific. |
| Carfilzomib (Kyprolis®) | Irreversible epoxyketone inhibitor of the 26S proteasome. | 10-100 nM | Highly specific and potent; irreversible nature can be useful for prolonged inhibition studies. |
Experimental Protocols
Confirming proteasome-dependent degradation of a target protein by a PROTAC synthesized from this compound typically involves a series of cell-based assays, with Western blotting being the most common readout.
Protocol 1: Western Blot Analysis of Target Protein Degradation
This protocol is designed to quantify the reduction in the target protein levels following treatment with the PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC synthesized using this compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells at a density that allows for optimal growth and treatment.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Protocol 2: Confirmation of Proteasome-Dependence with MG132 Co-treatment
This protocol is a critical step to demonstrate that the observed protein degradation is mediated by the proteasome.
Materials:
-
Same as Protocol 1
-
MG132 (or another proteasome inhibitor)
Procedure:
-
Cell Seeding: Plate cells as in Protocol 1.
-
Co-treatment:
-
Pre-treat one set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
Add the PROTAC at a concentration known to cause significant degradation (e.g., at or above the DC50) to both the pre-treated and a parallel set of non-pre-treated cells.
-
Include vehicle controls for both the PROTAC and the proteasome inhibitor.
-
-
Incubation: Incubate the cells for the same duration as in the initial degradation experiment.
-
Cell Lysis, Protein Quantification, and Western Blotting: Follow steps 3-7 from Protocol 1.
-
Data Analysis: Compare the levels of the target protein in the cells treated with the PROTAC alone versus the cells co-treated with the PROTAC and MG132. A rescue of the target protein levels in the co-treated sample confirms proteasome-dependent degradation.
Visualizing the Mechanism and Workflow
Understanding the underlying biological pathways and the experimental logic is facilitated by clear diagrams. The following visualizations were created using the DOT language.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for proteasome-dependent degradation confirmation.
References
A Comparative Guide to Linker Length in Thalidomide-Based PROTACs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The optimization of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in modern drug discovery. These heterobifunctional molecules offer the potential to target and eliminate disease-causing proteins by hijacking the cell's natural protein disposal machinery. A key determinant of a PROTAC's success lies in the linker connecting the target-binding warhead to the E3 ligase ligand. This guide provides a detailed comparison of how different linker lengths in thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ubiquitin ligase, influence their degradation efficacy. By presenting experimental data and detailed methodologies, this document aims to provide a clear framework for the rational design and evaluation of next-generation protein degraders.
The Pivotal Role of the Linker in PROTAC Efficacy
The linker in a thalidomide-based PROTAC is not merely a spacer but an active component that governs the formation of a productive ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase.[1] Its length, composition, and rigidity are critical factors that directly impact the efficiency and selectivity of target protein ubiquitination and subsequent degradation by the proteasome.[1][2] An optimal linker length is essential for facilitating the necessary protein-protein interactions within the ternary complex, while suboptimal lengths can lead to steric hindrance or unproductive complex formation, ultimately diminishing the PROTAC's efficacy.[3]
Quantitative Comparison of Linker Length on PROTAC Performance
The degradation potency of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize findings from various studies on thalidomide-based PROTACs, illustrating the impact of linker length on the degradation of different target proteins. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions. However, the collective data reveals important trends in linker length optimization.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC | Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| PROTAC A | 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[4] |
| PROTAC B | 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[4] |
| PROTAC C | 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[4] |
| PROTAC D | 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[4] |
Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells | Reference |
| PROTAC E | 9 | < 20 | 140 | [5][6] |
| PROTAC F | 12 | ~40 | 60 | [5][7] |
| PROTAC G | 16 | > 80 | 26 | [5][6][7] |
| PROTAC H | 19 | ~60 | 45 | [5] |
| PROTAC I | 21 | < 40 | 80 | [5] |
Table 3: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | No degradation | - | [8] |
| Alkyl/Ether | 12 | ~100 | ~80 | [8] |
| Alkyl/Ether | 16 | < 50 | > 90 | [8] |
| Alkyl/Ether | > 16 | Decreased activity | - | [8] |
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the underlying biological processes and experimental procedures, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Assessing the Selectivity of Thalidomide-O-C6-COOH Based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation has ushered in a new era of therapeutic possibilities, with Proteolysis-Targeting Chimeras (PROTACs) at the forefront. This guide provides an objective comparison of the performance of PROTACs based on a Thalidomide-O-C6-COOH E3 ligase-recruiting moiety, offering supporting experimental data and detailed protocols to aid researchers in assessing the selectivity of their own degraders.
The Critical Role of Selectivity in Protein Degradation
Thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs), function by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to novel protein substrates, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2] PROTACs based on a this compound scaffold leverage this mechanism. They are heterobifunctional molecules comprising a warhead that binds to a protein of interest (POI), a linker (in this case, a C6 alkyl chain with a carboxylic acid terminus for further conjugation), and the thalidomide moiety to engage CRBN.[3][4]
The therapeutic success of these degraders hinges on their selectivity. Off-target degradation, where the PROTAC induces the degradation of proteins other than the intended target, can lead to unforeseen cellular toxicities and adverse effects. Therefore, a rigorous assessment of a degrader's selectivity profile is a cornerstone of its preclinical development.
Quantitative Comparison of Degrader Performance
The efficacy and selectivity of a PROTAC are not solely dictated by the binding affinity of its warhead to the target protein. The formation of a stable and productive ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex is a critical determinant of degradation efficiency and specificity.[5]
On-Target Potency
The on-target activity of a degrader is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides illustrative data for a well-characterized CRBN-based BET-family protein degrader, ARV-825, compared to a VHL-based counterpart to highlight typical performance parameters.
| Degrader | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | CRBN | Jurkat | < 1 | > 95 | [6] |
| VHL-based PROTAC | BRD4 | VHL | VCaP | 1.0 | Not specified | [6] |
Table 1: Comparative degradation potency of BET-targeting PROTACs. This data highlights the high potency achievable with CRBN-based degraders.
Proteome-Wide Selectivity
The gold standard for assessing degrader selectivity is unbiased, quantitative mass spectrometry-based proteomics. This powerful technique allows for the measurement of changes in the abundance of thousands of proteins across the entire proteome following treatment with a degrader.[7][8]
The table below presents a representative example of how proteomics data can be structured to showcase the selectivity of a hypothetical this compound based degrader targeting a kinase.
| Protein | Fold Change (Degrader vs. Vehicle) | p-value | Significance |
| Target Kinase | -4.2 | < 0.001 | Significant On-Target Degradation |
| Off-Target Kinase A | -1.3 | > 0.05 | No Significant Change |
| Off-Target Kinase B | -1.1 | > 0.05 | No Significant Change |
| IKZF1 (known CRBN neo-substrate) | -2.5 | < 0.01 | Expected Off-Target Degradation |
| GAPDH (Housekeeping Protein) | -1.02 | > 0.05 | No Significant Change |
Table 2: Illustrative quantitative proteomics data for a selective, thalidomide-based kinase degrader. The data demonstrates significant degradation of the intended target with minimal off-target effects, apart from the expected degradation of a known CRBN neo-substrate.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate assessment of degrader selectivity.
Protocol 1: Quantitative Western Blotting for DC50 and Dmax Determination
This method is used to quantify the levels of the target protein after degrader treatment.[9][10]
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control and plot the data to determine the DC50 and Dmax values.
-
Protocol 2: Global Proteomics Analysis for Selectivity Profiling
This protocol outlines a typical workflow for a Tandem Mass Tag (TMT)-based quantitative proteomics experiment.[7][11]
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells in biological triplicate with the degrader at a concentration around its DC50 value and a vehicle control for a specified time.
-
Harvest and wash the cells with ice-cold PBS.
-
-
Protein Extraction and Digestion:
-
Lyse the cells and quantify the protein concentration.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight.
-
-
TMT Labeling and Fractionation:
-
Label the peptide samples from each condition with the appropriate TMT reagent.
-
Combine the labeled samples and perform high-pH reversed-phase fractionation.
-
-
LC-MS/MS Analysis:
-
Analyze the fractionated peptide samples using a high-resolution Orbitrap mass spectrometer.
-
-
Data Analysis:
-
Search the raw data against a human protein database to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the degrader-treated samples compared to the control.
-
Visualize the data using volcano plots to highlight on-target and off-target effects.
-
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz (DOT language) can effectively illustrate the underlying biological pathways and experimental processes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protein Degrader [proteomics.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Thalidomide-O-C6-COOH and Other E3 Ligase Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The nature of this linker—its composition, length, and rigidity—profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.
This guide provides a comparative overview of Thalidomide-O-C6-COOH, a linker-E3 ligase conjugate that recruits the Cereblon (CRBN) E3 ubiquitin ligase, in the context of other commonly used linkers. By presenting supporting experimental data and detailed methodologies, this document aims to provide a valuable resource for the rational design and optimization of potent and selective protein degraders.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a passive spacer but an active modulator of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[1] Its characteristics are critical determinants of a PROTAC's ability to induce efficient ubiquitination and subsequent proteasomal degradation of the target protein. Key parameters influenced by the linker include:
-
Ternary Complex Stability: The linker must orient the target protein and the E3 ligase in a productive conformation to facilitate ubiquitin transfer.[2]
-
Degradation Efficiency: Optimal linker design directly impacts the maximal degradation (Dmax) and the concentration required for 50% degradation (DC50).[3]
-
Physicochemical Properties: Linker composition affects solubility, cell permeability, and metabolic stability, which are crucial for drug development.[4]
Comparative Performance of E3 Ligase Linkers: A Data-Driven Perspective
The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on the degradation of well-characterized targets like BRD4 and BTK using thalidomide-based PROTACs.
Table 1: Impact of Linker Type and Length on BRD4 Degradation
| PROTAC (Thalidomide-based) | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | PEG | 4 | 0.005 | >95 | Not Specified |
| PROTAC B | Alkyl | 6 | 0.025 | >95 | Not Specified |
| PROTAC C | No PEG | 0 | < 500 | > 90 | H661 |
| PROTAC D | PEG | 1 | > 5000 | ~50 | H661 |
| PROTAC E | PEG | 2 | > 5000 | ~60 | H661 |
| PROTAC F | PEG | 4-5 | < 500 | > 90 | H661 |
Data Interpretation: The data highlights that both polyethylene (B3416737) glycol (PEG) and alkyl linkers can yield potent BRD4 degraders with low nanomolar DC50 values.[5] A "Goldilocks effect" is often observed, where both very short and longer linkers can be effective, while intermediate lengths may hinder optimal ternary complex formation.[2][6] This underscores the necessity of empirical linker optimization for each new target.
Table 2: Impact of PEG Linker Length on BTK Degradation
| PROTAC (Thalidomide-based) | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC G | PEG | 10 | 1.1 | ~90 |
| PROTAC H | PEG | 13 | 0.8 | ~95 |
Data Interpretation: In the case of Bruton's tyrosine kinase (BTK) degraders, a slightly longer PEG linker resulted in improved Dmax, suggesting that for some targets, a greater degree of flexibility and reach is beneficial for productive ternary complex formation.[5]
Key Linker Classes and Their Characteristics
Alkyl Linkers (e.g., as in this compound)
This compound incorporates a 6-carbon alkyl chain. Alkyl linkers are a common choice in PROTAC design and are characterized by:
-
Hydrophobicity: Alkyl chains are hydrophobic, which can enhance cell permeability but may also lead to poor aqueous solubility and off-target effects if excessively long.[1]
-
Flexibility: While offering some conformational freedom, they are generally less flexible than PEG linkers of similar length. The length of the alkyl chain can be systematically varied to optimize the distance and orientation between the target protein and the E3 ligase.[5]
Polyethylene Glycol (PEG) Linkers
PEG linkers are widely used due to their favorable physicochemical properties:
-
Hydrophilicity: The ethereal chain of PEG linkers improves the aqueous solubility of the PROTAC molecule, which is often a challenge for these high molecular weight compounds.[2]
-
Flexibility: PEG linkers provide significant conformational freedom, which can facilitate the formation of a productive ternary complex by allowing the PROTAC to adopt multiple orientations.[5]
-
Metabolic Stability: PEG linkers are generally considered to be metabolically stable.[5]
Mandatory Visualizations
Signaling Pathway: PROTAC Mechanism of Action
Caption: The catalytic cycle of a CRBN-recruiting PROTAC.
Experimental Workflow: Western Blot for Protein Degradation Assessment
Caption: A typical experimental workflow for assessing PROTAC-mediated protein degradation.
Experimental Protocols
Western Blot for Protein Degradation Assessment
This protocol outlines the general steps for quantifying target protein degradation in cells treated with PROTACs.[7]
1. Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with a dose-response range of the PROTACs to be compared (including this compound-based PROTACs and other linker variants) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 and Dmax values from the dose-response curves.[3]
Ternary Complex Formation Assay (e.g., Surface Plasmon Resonance - SPR)
This biophysical assay can be used to measure the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
1. Immobilization:
-
Immobilize the E3 ligase (e.g., CRBN) onto an SPR sensor chip.
2. Analyte Injection:
-
Inject the target protein (POI) alone over the sensor surface to measure its binary interaction with the E3 ligase (as a control).
-
In separate experiments, pre-incubate the POI with varying concentrations of the PROTAC and inject the mixture over the E3 ligase-coated surface.
3. Data Analysis:
-
Measure the binding response units (RU) to determine the binding affinity (KD) of the ternary complex.
-
Calculate the cooperativity (alpha), which indicates the extent to which the binding of one protein to the PROTAC enhances the binding of the other. A high cooperativity value often correlates with efficient degradation.[2]
Conclusion
This compound, with its thalidomide (B1683933) moiety and C6 alkyl linker, represents a valuable building block for the construction of CRBN-recruiting PROTACs. The choice of an alkyl linker provides a balance of flexibility and hydrophobicity that can be effective for certain targets. However, the existing body of research strongly indicates that a "one-size-fits-all" approach is not applicable to linker design. The optimal linker is highly dependent on the specific topology of the target protein and the E3 ligase.
Researchers and drug development professionals should consider a systematic approach to linker optimization, exploring a variety of linker types (e.g., alkyl and PEG) and lengths to identify the ideal configuration for their specific target. The experimental protocols and comparative data presented in this guide provide a foundation for making informed decisions in the design and optimization of novel and effective targeted protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Co-immunoprecipitation for Validating Thalidomide-O-C6-COOH Mediated Ternary Complexes
For researchers, scientists, and drug development professionals working on targeted protein degradation, the validation of a ternary complex—comprising the target protein, a ligase, and a degrader molecule—is a critical step. This guide provides a comprehensive comparison of co-immunoprecipitation (Co-IP) with alternative biophysical methods for validating the formation of a ternary complex mediated by Thalidomide-O-C6-COOH, a derivative of thalidomide (B1683933) used in the development of PROTACs (Proteolysis Targeting Chimeras).
Introduction to Ternary Complex Formation
Thalidomide and its derivatives, often referred to as immunomodulatory drugs (IMiDs), function by binding to the Cereblon (CRBN) protein, which is a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex. This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. In the context of PROTACs, a molecule like this compound serves as the E3 ligase-recruiting ligand, which is connected via a linker to a ligand that binds to a protein of interest (POI). The formation of a stable ternary complex between CRBN, the PROTAC, and the POI is essential for the successful degradation of the target protein.
Co-immunoprecipitation (Co-IP) for Ternary Complex Validation
Co-IP is a widely used and powerful technique to study protein-protein interactions within the native cellular environment. The principle of Co-IP is to use an antibody to capture a specific protein (the "bait"), and in doing so, pull down its interacting partners (the "prey"). In the case of a this compound-mediated ternary complex, an antibody targeting either CRBN or the POI can be used to immunoprecipitate the entire complex. The presence of the other components is then detected by Western blotting.
Experimental Protocol: Co-immunoprecipitation
This protocol provides a framework for validating the formation of a ternary complex induced by a PROTAC containing this compound.
1. Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T, or a cell line endogenously expressing the POI) to 70-80% confluency.
-
Treat the cells with the this compound-based PROTAC at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Pre-clearing the Lysate:
-
To reduce non-specific binding, incubate the cell lysate with protein A/G magnetic beads for 1 hour at 4°C.
-
Pellet the beads using a magnetic stand and transfer the pre-cleared supernatant to a new tube.
4. Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of the primary antibody (e.g., anti-CRBN or anti-POI antibody). As a negative control, use an equivalent amount of a non-specific IgG.
-
Incubate overnight at 4°C with gentle rotation.
5. Immune Complex Capture:
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C on a rotator.
6. Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer to remove non-specifically bound proteins.
7. Elution:
-
Resuspend the beads in 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 10 minutes to elute and denature the proteins.
-
Pellet the beads and collect the supernatant.
8. Western Blot Analysis:
-
Load the eluted samples and input lysates onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against CRBN and the POI.
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an ECL substrate.[1][2]
Data Presentation: Co-immunoprecipitation
The results of a Co-IP experiment are typically presented in a Western blot image. A successful experiment will show the presence of both CRBN and the POI in the immunoprecipitated sample when the cells were treated with the PROTAC, but not in the control samples. The intensity of the bands can provide a semi-quantitative measure of the interaction.
| Condition | IP Antibody | Western Blot: CRBN | Western Blot: POI |
| Vehicle Control | Anti-CRBN | +++ | - |
| PROTAC-treated | Anti-CRBN | +++ | ++ |
| Vehicle Control | Anti-POI | - | +++ |
| PROTAC-treated | Anti-POI | ++ | +++ |
| Relative protein levels are indicated by: +++ (high), ++ (medium), + (low), - (not detected). |
Alternative Methods for Ternary Complex Validation
While Co-IP is a valuable tool, other biophysical techniques can provide more quantitative data on the formation and stability of ternary complexes.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures biomolecular interactions in real-time by detecting changes in the refractive index on a sensor surface.[3]
Experimental Protocol: SPR
-
Immobilization: Immobilize one of the proteins (e.g., biotinylated CRBN) onto a streptavidin-coated sensor chip.
-
Binary Interaction Analysis: Flow the PROTAC over the immobilized protein to determine the binding affinity (KD) of the binary interaction.
-
Ternary Complex Formation: Inject a mixture of the PROTAC and the POI over the immobilized CRBN. The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex.[4][5]
-
Kinetics and Affinity Determination: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for the ternary complex.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based immunoassay that measures the interaction of molecules in close proximity.
Experimental Protocol: AlphaLISA
-
Reagent Preparation: Use tagged recombinant proteins (e.g., His-tagged CRBN and GST-tagged POI).
-
Assay Setup: In a microplate, incubate the tagged proteins with a serial dilution of the PROTAC.
-
Detection: Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST). If a ternary complex is formed, the beads are brought into close proximity, generating a chemiluminescent signal.[6][7]
-
Data Analysis: A bell-shaped dose-response curve is typically observed, with the peak indicating the optimal concentration for ternary complex formation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is another proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought close together by the formation of a ternary complex.
Experimental Protocol: TR-FRET
-
Reagent Labeling: Label the recombinant proteins with a donor (e.g., Terbium) and an acceptor (e.g., Fluorescein) fluorophore. This can be done using tagged proteins and corresponding labeled antibodies.
-
Assay Setup: Incubate the labeled proteins with a serial dilution of the PROTAC in a microplate.
-
Signal Detection: Measure the FRET signal over time using a TR-FRET-compatible plate reader.
-
Data Analysis: Similar to AlphaLISA, a bell-shaped dose-response curve is characteristic of ternary complex formation.[8][9]
Comparison of Methods
| Method | Principle | Advantages | Disadvantages | Quantitative Data |
| Co-IP | Antibody-based pulldown of protein complexes from cell lysates. | - In-cell validation- Detects interactions in a native environment | - Semi-quantitative- Prone to non-specific binding- Antibody dependent | Relative band intensity on Western blot |
| SPR | Real-time, label-free detection of mass changes on a sensor surface.[3] | - Quantitative kinetics (ka, kd) and affinity (KD)- Label-free- Can calculate cooperativity[4] | - Requires purified proteins- Protein immobilization can affect activity | ka, kd, KD, RU |
| AlphaLISA | Bead-based proximity assay generating a chemiluminescent signal. | - High throughput- Homogeneous (no-wash)- Sensitive | - Requires tagged/labeled proteins- Prone to "hook effect" at high concentrations | Luminescent signal (counts) |
| TR-FRET | Proximity-based assay measuring energy transfer between fluorophores.[8] | - High throughput- Homogeneous (no-wash)- Ratiometric measurement reduces noise | - Requires labeled proteins- Potential for spectral overlap and interference | FRET ratio |
Visualizing the Process: Workflows and Pathways
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental setups.
Caption: Mechanism of action for a this compound based PROTAC.
Caption: Experimental workflow for Co-immunoprecipitation.
Caption: Workflow for SPR-based analysis of ternary complex formation.
Conclusion
The validation of ternary complex formation is a cornerstone in the development of thalidomide-based degraders like those utilizing this compound. Co-immunoprecipitation provides invaluable qualitative evidence of these interactions within a cellular context. For a more in-depth, quantitative understanding of the binding kinetics and affinities, biophysical methods such as SPR, AlphaLISA, and TR-FRET are indispensable. The choice of method will depend on the specific research question, available resources, and the desired level of quantitative detail. A multi-faceted approach, combining in-cell Co-IP with quantitative in-vitro assays, will provide the most comprehensive validation of ternary complex formation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 4. aragen.com [aragen.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. SLAS2024 [slas2024.eventscribe.net]
- 8. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Thalidomide-O-C6-COOH: A Procedural Guide
For Immediate Release
For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent compounds like Thalidomide-O-C6-COOH are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe disposal of this synthetic cereblon-based E3 ligase ligand-linker, which is utilized in the development of Proteolysis Targeting Chimeras (PROTACs).
This compound, as a derivative of thalidomide (B1683933), must be handled with extreme caution due to its presumed teratogenic and cytotoxic properties.[1][2][3] All disposal procedures must be conducted in strict accordance with local, regional, and national regulations for hazardous waste.[4][5] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol.[6]
Core Safety Principles and Hazard Assessment
Thalidomide and its analogs are classified as highly potent and hazardous compounds.[1][3] The primary health concern is their teratogenic potential, meaning they can cause severe birth defects.[2][7][8] Therefore, all handling and disposal operations must be conducted with the utmost care, assuming the compound is biologically active and hazardous. Waste containing thalidomide analogs should be treated as cytotoxic (or antineoplastic) waste.[9][10]
Hazard Summary for Thalidomide Analogs
| Hazard | Description | Primary Mitigation |
| Teratogenicity | May cause severe birth defects upon exposure during pregnancy.[2][7][8] A single dose can be harmful.[2][8][11] | Strict containment, use of appropriate Personal Protective Equipment (PPE).[3] |
| Cytotoxicity | As a thalidomide analog, it is considered a cytotoxic drug, toxic to cells.[9][10] | Avoid generation of dusts or aerosols; handle in a certified chemical fume hood.[3][12] |
| Systemic Toxicity | Causes damage to hematological and neurological systems through prolonged or repeated exposure.[2] | Adherence to all handling protocols and use of PPE to prevent exposure. |
| Environmental Hazard | Potential to harm aquatic life and ecosystems if released.[3] | Dispose of as hazardous chemical waste; do not discard down the drain or in general trash.[3] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound in any form (solid, solution, or contaminated materials).[13][14]
| Equipment | Specification | Rationale |
| Gloves | Double-gloving with chemical-resistant nitrile gloves.[3][13] | Provides a robust barrier against dermal absorption. The outer layer can be safely removed if contaminated. |
| Eye Protection | Tightly fitting chemical safety goggles or a face shield.[13][15] | Protects eyes from splashes or airborne particles. |
| Lab Coat | A designated lab coat, preferably disposable. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A respirator (e.g., N95 or higher) may be necessary if there is a risk of generating dust or aerosols.[13][14] | Prevents inhalation of the compound. |
Step-by-Step Disposal Procedure
This protocol outlines the safe collection, segregation, and packaging of this compound waste. This waste is classified as cytotoxic and must be handled accordingly.[5][9][10]
Experimental Protocol: Waste Collection and Packaging
-
Designated Waste Container :
-
Use a dedicated, leak-proof, and puncture-proof container with a secure lid, specifically designated for cytotoxic waste.[13][16] These containers are often color-coded, typically with purple or red lids, and marked with the cytotoxic symbol.[9][10]
-
Clearly label the container with "Hazardous Waste," "Cytotoxic Waste," the full chemical name "this compound," and any other identifiers required by your institution's EHS department.[9][13]
-
-
Segregation of Waste Streams :
-
Solid Waste : Collect all disposable materials that have come into contact with the compound, including contaminated gloves, gowns, weigh boats, pipette tips, and bench paper, in the designated cytotoxic solid waste container.[3][4][16]
-
Liquid Waste : Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous liquid waste container.[3][6] Do not mix with other chemical waste streams unless explicitly approved by your EHS department.[5][6]
-
Sharps Waste : All needles, syringes, glass vials, or other contaminated sharps must be disposed of immediately into a designated cytotoxic sharps container.[9][16] This container should also be puncture-proof and clearly labeled.[9][16]
-
-
Container Management and Storage :
-
Keep all waste containers securely sealed when not in use.[6][13]
-
Wipe the exterior of the containers with a suitable decontamination solution before removing them from the designated work area (e.g., fume hood).
-
Store the sealed containers in a designated, secure hazardous waste accumulation area, away from general laboratory traffic and incompatible materials.[6][14] This area should be clearly marked as a hazardous waste storage site.[6]
-
-
Final Disposal :
-
Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste.[13][14]
-
Cytotoxic waste must be handled by a licensed hazardous waste contractor and is typically disposed of via high-temperature incineration.[9][10]
-
Ensure all required documentation, such as hazardous waste consignment notes, is completed accurately.[5][10]
-
Spill Response Protocol
In the event of a spill, immediate and appropriate action is required to minimize exposure and environmental contamination.[14][16]
-
Evacuate : Alert others and evacuate non-essential personnel from the immediate area.[14]
-
Ventilate : Ensure the area is well-ventilated, typically by working within a chemical fume hood.[14]
-
Contain : Wearing appropriate PPE, cover the spill with an absorbent material to contain it.[13][14]
-
Clean & Decontaminate : Carefully collect the absorbed material and place it in the designated cytotoxic solid waste container.[13][14] Decontaminate the spill area twice with a suitable solvent or cleaning agent as recommended by your EHS department.[2][14] Dispose of all cleaning materials as cytotoxic waste.[13]
Disposal Workflow and Logic
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following diagrams illustrate the procedural flow and logical relationships for this procedure.
Caption: Workflow for the safe disposal of this compound.
Caption: Logical decision tree for waste segregation and disposal.
Disclaimer: This information is intended as a general guide. The responsibility for safe handling and disposal of this compound lies with the user. Always prioritize the guidance of your institution's safety office and adhere to all legal requirements.
References
- 1. irb.duhs.duke.edu [irb.duhs.duke.edu]
- 2. packageinserts.bms.com [packageinserts.bms.com]
- 3. benchchem.com [benchchem.com]
- 4. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 6. benchchem.com [benchchem.com]
- 7. Thalidomide - Wikipedia [en.wikipedia.org]
- 8. Thalidomide: MedlinePlus Drug Information [medlineplus.gov]
- 9. danielshealth.ca [danielshealth.ca]
- 10. sharpsmart.co.uk [sharpsmart.co.uk]
- 11. thalomidrems.com [thalomidrems.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. targetmol.com [targetmol.com]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
